molecular formula C9H9BrO B1602089 6-Bromo-2,3-dihydro-1H-inden-5-ol CAS No. 32337-85-2

6-Bromo-2,3-dihydro-1H-inden-5-ol

Número de catálogo: B1602089
Número CAS: 32337-85-2
Peso molecular: 213.07 g/mol
Clave InChI: WXNQTFRWOCSCPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2,3-dihydro-1H-inden-5-ol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNQTFRWOCSCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576234
Record name 6-Bromo-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32337-85-2
Record name 6-Bromo-2,3-dihydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this guide combines reported data with established principles of chemical reactivity and structure-activity relationships to offer a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 32337-85-2, is a halogenated phenolic compound. Its structure, featuring a fused bicyclic system with a hydroxyl group and a bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Physical Form Solid
Boiling Point 274.9 ± 40.0 °C at 760 mmHg

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A potential precursor is 6-bromo-2,3-dihydro-1H-inden-5-amine, which can be converted to the target phenol via a diazotization-hydrolysis sequence.

Proposed Synthetic Workflow

A 6-Bromo-2,3-dihydro-1H-inden-5-amine B Diazonium Salt Intermediate A->B NaNO₂, aq. H₂SO₄ 0-5 °C C This compound B->C H₂O, Heat

Caption: Proposed synthesis of this compound.

General Reactivity Profile

The chemical reactivity of this compound is dictated by its key functional groups: the phenol and the aryl bromide.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents. The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

  • Aryl Bromide: The bromine atom can participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indane scaffold.

Application in Drug Discovery

The structural motifs present in this compound are found in a number of biologically active compounds. Its utility as a synthetic intermediate stems from the ability to selectively functionalize the phenolic hydroxyl group and the aryl bromide. This allows for the systematic exploration of the chemical space around the indane core to optimize pharmacological properties.

Role as a Molecular Scaffold

cluster_0 This compound cluster_1 Derivative Synthesis cluster_2 Compound Library cluster_3 Drug Discovery Cascade A Phenolic -OH C O-Alkylation/ O-Acylation A->C B Aryl-Br D Cross-Coupling (e.g., Suzuki, Heck) B->D E Diverse Analogs C->E D->E F Screening & Lead ID E->F G Lead Optimization F->G H Candidate Drug G->H

Caption: Role as a building block in drug discovery.

Safety and Handling

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Signal Word: Warning

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is not abundant, its structural features suggest a rich and versatile chemistry that can be exploited in drug discovery programs. This guide provides a foundational understanding of its properties and potential applications to aid researchers in their synthetic and medicinal chemistry endeavors.

6-Bromo-2,3-dihydro-1H-inden-5-ol CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a halogenated derivative of indanol, a bicyclic aromatic alcohol. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 32337-85-2, possesses the molecular formula C₉H₉BrO.[1] The presence of a bromine atom and a hydroxyl group on the indane scaffold provides two reactive sites for further chemical modifications, making it a versatile building block for more complex molecules.

PropertyValueSource
CAS Number 32337-85-2[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Boiling Point 274.9±40.0 °C at 760 mmHg[1]
Physical Form Solid[1]
Purity ≥95% - 98%[1]

Synthesis

Experimental Protocol: Synthesis of this compound from 5-Indanol

This protocol is based on the bromination of a structurally similar compound, 3,3-dimethyl-5-hydroxy-indane, and should be optimized for the specific substrate.

Materials:

  • 5-Indanol

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or a less toxic alternative solvent such as dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for fractional distillation or column chromatography

Procedure:

  • Dissolution: Dissolve 5-indanol in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt bath.

  • Bromination: Slowly add a solution of bromine in the same solvent dropwise to the cooled solution of 5-indanol over several hours. The reaction is exothermic and the temperature should be carefully monitored and maintained within the specified range.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Safety Precautions: Bromine is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon tetrachloride is a known carcinogen and should be handled with extreme care or replaced with a safer solvent.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is primarily in the fields of neurology and oncology research. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the hydroxyl group can be derivatized to form ethers, esters, or other functionalities. These modifications allow for the exploration of structure-activity relationships in the development of new drug candidates. It is also utilized in research to study enzyme interactions and receptor binding mechanisms.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from a readily available starting material through a standard electrophilic aromatic substitution reaction.

Synthesis_Workflow Start 5-Indanol (Starting Material) Step1 Dissolution in Solvent (e.g., CCl4 or CH2Cl2) Start->Step1 Step2 Cooling (-10°C to 0°C) Step1->Step2 Step3 Slow Addition of Bromine (Br2) (Electrophilic Aromatic Substitution) Step2->Step3 Step4 Reaction Work-up (Quenching, Washing, Drying) Step3->Step4 End This compound (Purified Product) Step4->End

Caption: Synthetic workflow for this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Compound Identity and Physical Properties

6-Bromo-2,3-dihydro-1H-inden-5-ol is a halogenated derivative of indanol. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 32337-85-2
Predicted Boiling Point 274.9±40.0 °C at 760 mmHg
Appearance Predicted to be a solid at room temperature

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are derived from data available for compounds such as 6-bromo-5-nitro-indan-1-one, 5-bromo-1-indanone, and 2,3-dihydro-1H-inden-5-ol.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2s1HAr-H (H-7)
~6.8s1HAr-H (H-4)
~5.0br s1H-OH
~2.9t, J ≈ 7.5 Hz2H-CH₂- (H-3)
~2.6t, J ≈ 7.5 Hz2H-CH₂- (H-1)
~2.1quintet2H-CH₂- (H-2)

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150C-5 (C-OH)
~145C-7a
~135C-3a
~128C-7
~118C-4
~112C-6 (C-Br)
~35C-1
~32C-3
~25C-2

Table 2.3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Broad, StrongO-H stretch (phenolic)
3050 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)
~1050MediumC-Br stretch

Table 2.4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z RatioPredicted IdentityNotes
214/212[M]⁺ (Molecular Ion)Presence of two peaks with ~1:1 intensity ratio, characteristic of Bromine isotopes (⁷⁹Br and ⁸¹Br)[1]
133[M - Br]⁺Loss of a bromine radical.
105[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
77[C₆H₅]⁺Phenyl cation fragment.

Hypothetical Experimental Protocols

3.1 Synthesis of this compound

This proposed synthesis is adapted from procedures for similar brominated indanones.

  • Step 1: Friedel-Crafts Acylation of 3-Bromophenol.

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 3-bromophenol (1.0 eq).

    • Slowly add 3-chloropropionyl chloride (1.1 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(2-bromo-4-hydroxyphenyl)propanoic acid.

  • Step 2: Intramolecular Cyclization.

    • Treat the product from Step 1 with a dehydrating agent such as polyphosphoric acid or Eaton's reagent at an elevated temperature (e.g., 80-100 °C) for 2-4 hours.

    • Cool the reaction mixture and pour it onto ice.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify by column chromatography to obtain 6-Bromo-2,3-dihydro-1H-inden-5-one.

  • Step 3: Reduction of the Ketone.

    • Dissolve the 6-Bromo-2,3-dihydro-1H-inden-5-one (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction for 2 hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by flash column chromatography.

3.2 Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

    • Use the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as an internal reference.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of a thin film of the purified product on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the product in a volatile solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer.

    • Acquire the mass spectrum over a range of m/z 50-300.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 3-Bromophenol step1 Friedel-Crafts Acylation start->step1 intermediate1 3-(2-bromo-4-hydroxyphenyl) propanoic acid step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 6-Bromo-2,3-dihydro -1H-inden-5-one step2->intermediate2 step3 Reduction (NaBH4) intermediate2->step3 product 6-Bromo-2,3-dihydro -1H-inden-5-ol step3->product purification Column Chromatography product->purification Crude Product nmr NMR (1H, 13C) purification->nmr Purified Product ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Synthesis and characterization workflow for this compound.

Signaling Pathways and Biological Activity

While this compound is noted for its potential use as an intermediate in the synthesis of molecules for neurology and oncology research, no specific signaling pathways involving this compound have been identified in the reviewed literature. Further biological screening would be required to elucidate its specific molecular targets and mechanisms of action.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of the compound 6-Bromo-2,3-dihydro-1H-inden-5-ol. This document outlines the expected spectral data, provides a standard experimental protocol for data acquisition, and includes visualizations to aid in the structural interpretation of this key intermediate used in organic synthesis.

Introduction

This compound is a halogenated derivative of indanol. Its structure is a valuable framework in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents a detailed interpretation of its ¹H and ¹³C NMR spectra.

Disclaimer: The spectral data presented in this document are predicted values based on established NMR principles and data from structurally similar compounds. For definitive analysis, experimental verification is required.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR, along with the predicted chemical shifts for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~ 7.3s-1H
H-4~ 6.8s-1H
-OH~ 5.0 (broad)s-1H
H-1~ 5.2t~ 6.01H
H-3 (α to aromatic)~ 2.9t~ 7.52H
H-2~ 2.1p~ 7.52H

s = singlet, t = triplet, p = pentet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
C-5~ 150
C-3a~ 145
C-7a~ 140
C-4~ 115
C-7~ 112
C-6~ 110
C-1~ 75
C-3~ 35
C-2~ 30

Structural Visualization

The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Molecular structure of this compound.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-240 ppm is standard.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

NMR Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring NMR data.

G A Sample Preparation (Weighing, Dissolving) B Transfer to NMR Tube A->B C Instrument Setup (Tuning, Shimming) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis and Interpretation F->G

General workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. The tabulated predicted data, along with the standardized experimental protocol and workflow diagrams, serve as a valuable resource for researchers in the fields of organic synthesis and drug development. For unambiguous structural confirmation, it is imperative to acquire and analyze experimental NMR data for this compound.

Physical properties and appearance of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol. The information is compiled from various sources to assist in research and development activities.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
CAS Number 75476-86-7
Appearance Data not available
Melting Point Data not available[1]
Boiling Point 274.9 ± 40.0 °C at 760 mmHg[1]
Flash Point 120 °C[1]
Solubility Data not available
Storage Conditions 2-8°C, store under inert gas

Spectroscopic Data

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not published, standard methodologies for organic compounds can be applied.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the compound is dry and finely powdered. If necessary, gently grind a small amount of the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • For a pure compound, the melting range is typically narrow (0.5-2 °C).

Solubility Determination (General Protocol)

Determining the solubility of a compound in various solvents is essential for planning reactions, purifications, and formulations.

Apparatus and Reagents:

  • Test tubes and rack

  • Vortex mixer (optional)

  • Graduated pipettes or micropipettes

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

  • The compound to be tested

Procedure:

  • Add a small, measured amount of the compound (e.g., 1-5 mg) to a test tube.

  • Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid has not dissolved, continue adding the solvent in measured increments, agitating after each addition, until the solid dissolves or a maximum volume is reached.

  • Record the solubility in terms of mass per volume (e.g., mg/mL).

  • The process can be repeated with different solvents to create a solubility profile.

Visualized Workflows

The following diagrams illustrate logical workflows relevant to the characterization of a chemical compound like this compound.

G cluster_0 Compound Characterization Workflow cluster_1 Spectroscopic Analysis cluster_2 Measurements A Obtain/Synthesize Compound B Preliminary Assessment (Appearance, Color) A->B C Purity Analysis (TLC, HPLC, GC) B->C D Structural Elucidation C->D E Physical Property Determination C->E D1 NMR (1H, 13C) D2 Mass Spectrometry (MS) D3 Infrared Spectroscopy (IR) E1 Melting Point E2 Boiling Point E3 Solubility F Data Compilation & Reporting D1->F D2->F D3->F E1->F E2->F E3->F

Caption: General workflow for the physical and chemical characterization of a compound.

G cluster_0 Solubility Testing Workflow Start Start: Add known mass of solute to known volume of solvent Agitate Agitate Mixture Start->Agitate Observe Observe for Dissolution Agitate->Observe Soluble Record as Soluble Observe->Soluble Yes Insoluble Add more solvent Observe->Insoluble No End End Soluble->End MaxVol Maximum volume reached? Insoluble->MaxVol MaxVol->Agitate No PartiallySoluble Record as Partially Soluble/ Insoluble and note concentration MaxVol->PartiallySoluble Yes PartiallySoluble->End

Caption: A typical workflow for determining the solubility of a chemical compound.

References

6-Bromo-2,3-dihydro-1H-inden-5-ol: A Core Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a halogenated indanol derivative that has emerged as a valuable intermediate in the synthesis of complex molecular frameworks for pharmaceutical applications. Its rigid bicyclic structure, coupled with the presence of strategically positioned functional groups—a hydroxyl and a bromine atom—makes it a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key literature, discovery, and chemical data related to this compound, with a focus on its synthesis and significance in drug discovery. The information presented herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
CAS Number 32337-85-2
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Boiling Point 274.9 ± 40.0 °C at 760 mmHg[1][2]
Physical Form Solid[1]

Spectroscopic Data

Spectroscopy Expected Data
¹H NMR Aromatic protons (2H), benzylic protons (4H), hydroxyl proton (1H).
¹³C NMR Aromatic carbons (6C), aliphatic carbons (3C).
IR O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), C-Br stretch.
Mass Spec. Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a bromine-containing compound.

Synthesis and Discovery

The discovery of this compound is not attributed to a single seminal publication but rather has evolved from the broader exploration of indane-based scaffolds in medicinal chemistry. Its utility as a synthetic intermediate is documented in various patents and chemical supplier databases.

A plausible and efficient synthetic route to this compound involves the diazotization of the corresponding amine, 6-bromo-2,3-dihydro-1H-inden-5-amine, followed by hydrolysis of the resulting diazonium salt. This method is a standard transformation in aromatic chemistry. The precursor, 6-bromo-2,3-dihydro-1H-inden-5-amine, can be prepared from a suitable indanone derivative.

Experimental Protocol: Synthesis of this compound from 6-Bromo-2,3-dihydro-1H-inden-5-amine

This protocol is based on well-established diazotization and hydrolysis reactions of aromatic amines.

Materials:

  • 6-Bromo-2,3-dihydro-1H-inden-5-amine

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Water (deionized)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Diazotization: A solution of 6-bromo-2,3-dihydro-1H-inden-5-amine in dilute sulfuric acid is prepared and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis: The solution containing the diazonium salt is slowly added to a boiling aqueous solution of sulfuric acid. The mixture is heated until the evolution of nitrogen gas ceases. This process hydrolyzes the diazonium salt to the corresponding phenol.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel.

Synthetic Workflow

The logical workflow for the synthesis is depicted below.

G Synthetic Workflow for this compound A 6-Bromo-2,3-dihydro-1H-inden-5-amine B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄, 0-5 °C C This compound B->C  H₂O, H₂SO₄, heat

Caption: Synthetic pathway from the amine precursor to the final product.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of neurology and oncology.[2] The indane core provides a rigid scaffold that can be appropriately functionalized to interact with specific biological targets. The bromine atom is particularly useful as it allows for further chemical modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse substituents. The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties and biological activity.

While this compound itself is not known to be biologically active, its derivatives are of significant interest. For instance, the indane scaffold is present in a number of compounds investigated for their interaction with various receptors and enzymes. The specific signaling pathways targeted would be those of the final drug candidates synthesized using this intermediate.

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound in a typical drug development pipeline.

G Role of this compound in Drug Development A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling, Etherification) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound D->E F Preclinical & Clinical Development E->F G New Therapeutic Agent F->G

Caption: The progression from a chemical intermediate to a potential drug.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its readily available starting materials and the potential for diverse chemical modifications make it an attractive scaffold for the synthesis of novel compounds with therapeutic potential. While detailed literature on the compound itself is sparse, its value is evident from its role as a key intermediate in the development of new drugs. This guide provides a foundational understanding for researchers looking to utilize this versatile building block in their synthetic and drug discovery endeavors.

References

In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-inden-5-ol: Safety, Handling, and Hazard Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 6-Bromo-2,3-dihydro-1H-inden-5-ol, a key intermediate in organic synthesis, particularly in the development of therapeutic compounds. This document is intended for professionals in research, discovery, and drug development.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. Its structure is foundational for creating more complex molecules in medicinal chemistry.[1]

PropertyValueSource
Chemical Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
CAS Number 32337-85-2[1]
Appearance Solid[2]
Boiling Point 274.9 ± 40.0 °C at 760 mmHg[2]
Purity ≥95%[1]

Hazard Identification and Safety Precautions

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory to prevent adverse health effects.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

Users should strictly follow these precautionary measures:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
Emergency First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or doctor.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 2-8°C under an inert gas.[1]

Experimental Protocols

Synthesis of 6-Bromo-2,3-dihydro-5-nitro-1H-Inden-1-one[3]

This synthesis is a two-stage process involving diazotization of an amino-indanone followed by a nitro-substitution reaction.

Materials:

  • 5-Amino-6-bromo-indan-1-one (4.0 g, 17.7 mmol)

  • 20% aqueous Tetrafluoroboric acid (HBF₄) (16 ml)

  • 4 M aqueous Sodium Nitrite (NaNO₂) (1.9 g, 27.3 mmol)

  • Copper (Cu) powder (5.3 g, 83.2 mmol)

  • Sodium Nitrite (NaNO₂) (16.3 g, 236.7 mmol)

  • Water

  • Diethyl ether

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Diazotization:

    • Suspend 5-amino-6-bromo-indan-1-one in 20% aqueous HBF₄ at 0°C.

    • Add 4 M aqueous sodium nitrite dropwise over 5 minutes.

    • Stir the mixture for 50 minutes at 0°C.

  • Nitro-substitution:

    • In a separate flask, vigorously stir a mixture of copper and sodium nitrite in water at 26°C.

    • Add the foamy suspension from the diazotization step portion-wise to the copper/sodium nitrite mixture over 30 minutes. Use small amounts of diethyl ether to break up any excessive foaming.

    • Stir the final mixture for an additional 50 minutes.

  • Work-up and Purification:

    • Filter the reaction mixture through a Celite pad and wash with ethyl acetate.

    • Separate the organic phase, wash it with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase.

    • Purify the residue by flash column chromatography (10-20% ethyl acetate in petroleum ether) to yield 6-bromo-5-nitro-indan-1-one as a yellow solid.

Yield: 47%

¹H NMR Data (400 MHz, CDCl₃): δ 8.08 (s, 1H), 7.85 (s, 1H), 3.21 (t, J = 6.0 Hz, 2H), 2.83 (t, J = 6.0 Hz, 2H).[3]

Experimental and Logical Flow Diagrams

The following diagrams illustrate the general workflows for handling hazardous chemicals and a potential synthetic pathway based on the available information.

Hazard_Handling_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Experimental Procedure cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards (H302, H315, H319, H335) Review_SDS->Identify_Hazards Assess_Exposure Assess Potential Exposure Routes Identify_Hazards->Assess_Exposure Engineering_Controls Engineering Controls (Fume Hood) Assess_Exposure->Engineering_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE Safe_Handling Safe Handling Procedures PPE->Safe_Handling Weigh_Reagent Weigh Compound in Ventilated Area Safe_Handling->Weigh_Reagent Perform_Reaction Perform Reaction in Fume Hood Weigh_Reagent->Perform_Reaction Workup_Purification Work-up and Purification Perform_Reaction->Workup_Purification Segregate_Waste Segregate Halogenated Waste Workup_Purification->Segregate_Waste Dispose_Properly Dispose According to Regulations Segregate_Waste->Dispose_Properly

Caption: General workflow for handling hazardous chemical compounds.

Synthetic_Pathway Starting_Material 5-Amino-6-bromo-indan-1-one Diazonium_Salt Intermediate Diazonium Salt Starting_Material->Diazonium_Salt 1. NaNO₂, HBF₄ 0°C Nitro_Product 6-Bromo-5-nitro-indan-1-one Diazonium_Salt->Nitro_Product 2. Cu, NaNO₂ 26°C Reduction_Step Reduction of Nitro Group (Hypothetical) Nitro_Product->Reduction_Step Target_Amine 6-Bromo-5-amino-indan-1-ol (Hypothetical) Reduction_Step->Target_Amine Diazotization_Hydrolysis Diazotization followed by Hydrolysis (Hypothetical) Target_Amine->Diazotization_Hydrolysis Target_Molecule This compound Diazotization_Hydrolysis->Target_Molecule

Caption: Potential synthetic pathway for this compound.

Application in Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the fields of neurology and oncology, where it can be incorporated into novel chemical entities for the study of enzyme interactions and receptor binding mechanisms.[1] The bromo- and hydroxyl- functionalities provide reactive handles for further chemical modifications, making it a versatile intermediate in the drug discovery process.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research. However, it is a hazardous substance that requires careful handling and adherence to stringent safety protocols. This guide provides the essential information for its safe use in a research and development setting. All personnel should be thoroughly familiar with this information before handling the compound.

References

The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework, combined with the diverse possibilities for substitution on both the aromatic and aliphatic rings, provides a versatile platform for the design of potent and selective therapeutic agents. This guide delves into the significance of the indane core, exploring its application in various therapeutic areas, detailing synthetic methodologies, and providing insights into its interaction with key biological targets and signaling pathways.

Therapeutic Significance of the Indane Core

The indane moiety is a key structural feature in a number of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability. Its rigid nature helps to lock in favorable conformations for binding to biological targets, often leading to enhanced potency and selectivity.

Neurodegenerative Diseases

In the realm of neurodegenerative diseases, the indane core is most notably present in Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease. Donepezil is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.

Antiviral Therapy

Indinavir , an HIV-1 protease inhibitor, showcases the importance of the indane scaffold in antiviral drug design. The indane group in Indinavir plays a crucial role in binding to the active site of the HIV-1 protease, an enzyme essential for the maturation of the virus. By inhibiting this enzyme, Indinavir prevents the production of infectious viral particles.

Anti-Cancer and Anti-Inflammatory Applications

Numerous studies have explored the potential of indane derivatives as anti-cancer and anti-inflammatory agents. These compounds have been shown to target a variety of biological pathways implicated in cancer cell proliferation and inflammation. For instance, certain indane-based compounds have demonstrated inhibitory activity against the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, some indane derivatives have exhibited anti-inflammatory effects by modulating the production of inflammatory mediators.

Quantitative Data on Indane-Based Compounds

The following tables summarize key quantitative data for representative indane-containing drugs and experimental compounds, highlighting their potency and pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of Clinically Approved Indane-Containing Drugs

DrugTargetTmax (hours)t1/2 (hours)Protein Binding (%)Clearance
Donepezil Acetylcholinesterase~3-4~70~960.13-0.19 L/hr/kg
Indinavir HIV-1 Protease~0.8~1.8~6046.8 L/hr

Table 2: In Vitro Activity of Experimental Indane and Indazole Derivatives

Compound ClassTarget/AssayCell LineIC50Reference
Indanone-Tricyclic SpiroisoxazolineApoptosis InductionColorectal & Breast Cancer Cells-[1]
3-Amino-1H-indazole derivative (W24)PI3K/Akt/mTOR PathwayHT-29, MCF-7, A-549, HepG2, HGC-270.43-3.88 µM[2]
Indole derivative of Ursolic Acid (UA-1)NO InhibitionRAW 264.72.2 ± 0.4 µM[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key indane scaffolds and for the biological evaluation of their activity.

Synthesis of Indane Scaffolds

3.1.1. Synthesis of 1,3-Indandione

  • Reaction: Condensation of diethyl phthalate with ethyl acetate in the presence of a strong base, followed by acidic hydrolysis and decarboxylation.

  • Procedure:

    • To a flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide in ethanol.

    • Slowly add a mixture of diethyl phthalate and ethyl acetate to the flask with stirring.

    • Reflux the mixture for several hours.

    • After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., sulfuric acid).

    • Heat the mixture to effect hydrolysis and decarboxylation.

    • Cool the mixture and collect the precipitated 1,3-indandione by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,3-indandione.

3.1.2. Synthesis of 2,3-dihydro-1H-inden-1-amine (1-Aminoindane)

  • Reaction: Reductive amination of 1-indanone.

  • Procedure:

    • Dissolve 1-indanone in a suitable solvent such as methanol.

    • Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by adding water and adjust the pH to basic with a suitable base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2,3-dihydro-1H-inden-1-amine.

Biological Assays

3.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB solution, and the test compound (indane derivative) at various concentrations.

    • Add a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

    • Initiate the reaction by adding a solution of AChE.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.

3.2.2. HIV-1 Protease Inhibition Assay

  • Principle: This assay typically uses a fluorogenic substrate that contains a cleavage site for HIV-1 protease. Cleavage of the substrate by the enzyme results in an increase in fluorescence, which can be measured.

  • Procedure:

    • In a microplate, add the test compound (indane derivative) at various concentrations to a buffer solution.

    • Add a solution of recombinant HIV-1 protease.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 or Ki value.

3.2.3. Western Blot Analysis for PI3K/Akt Pathway Proteins

  • Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins like Akt, which indicates pathway activation.

  • Procedure:

    • Culture cancer cells and treat them with the indane derivative at various concentrations for a specified time.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the medicinal chemistry of the indane core.

Acetylcholine Hydrolysis and Inhibition by Donepezil

Acetylcholine_Hydrolysis cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh Acetylcholine Acetyl-CoA->ACh ChAT Choline Choline Choline->ACh ACh_cleft Acetylcholine ACh->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_cleft Choline AChE->Choline_cleft Hydrolysis Acetate Acetate AChE->Acetate Choline_cleft->Choline Reuptake Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by Donepezil.

HIV Life Cycle and Inhibition by Indinavir

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host CD4+ Cell HIV HIV Entry 1. Binding & Fusion HIV->Entry RT 2. Reverse Transcription Entry->RT Viral RNA Integration 3. Integration RT->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral mRNA Assembly 6. Assembly Translation->Assembly Viral Proteins Budding 7. Budding & Maturation Assembly->Budding Protease HIV Protease Budding->Protease Indinavir Indinavir Indinavir->Protease Inhibition

Caption: HIV Life Cycle and Protease Inhibition by Indinavir.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Indane_Derivative Indane Derivative (Potential Inhibitor) Indane_Derivative->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Conclusion

The indane core structure continues to be a fertile ground for the discovery of new therapeutic agents. Its unique combination of rigidity and synthetic tractability allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The examples of Donepezil and Indinavir underscore the clinical success that can be achieved by leveraging this privileged scaffold. Future research into novel indane derivatives, particularly in the areas of oncology and inflammatory diseases, holds significant promise for the development of next-generation medicines. This guide provides a foundational understanding for researchers to explore and exploit the full potential of the indane core in their drug discovery endeavors.

References

Methodological & Application

Synthetic Routes to 6-Bromo-2,3-dihydro-1H-inden-5-ol: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol, a valuable intermediate in pharmaceutical research and development. The outlined synthetic pathway is a robust four-step process commencing from the readily available starting material, 5-aminoindan.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a four-step reaction sequence:

  • Acetylation: Protection of the amino group of 5-aminoindan.

  • Bromination: Regioselective bromination of the N-acetylated intermediate.

  • Hydrolysis: Deprotection of the amino group.

  • Diazotization and Hydrolysis: Conversion of the amino group to the target hydroxyl group.

Synthetic_Workflow Start 5-Aminoindan Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2,3-dihydro-1H-inden-5-yl)acetamide Step1->Intermediate1 Step2 Step 2: Bromination (N-Bromosuccinimide) Intermediate1->Step2 Intermediate2 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Aqueous HCl) Intermediate2->Step3 Intermediate3 6-Bromo-2,3-dihydro-1H-inden-5-amine Step3->Intermediate3 Step4 Step 4: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate3->Step4 End This compound Step4->End

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,3-dihydro-1H-inden-5-yl)acetamide (Acetylation)

Procedure:

  • To a stirred solution of 5-aminoindan (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(2,3-dihydro-1H-inden-5-yl)acetamide.

Step 2: Synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (Bromination)

Procedure:

  • Dissolve N-(2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in a suitable solvent like chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, keeping it protected from light. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with water and a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can be purified by recrystallization.

Step 3: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-amine (Hydrolysis)

Procedure:

  • Suspend N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 6-Bromo-2,3-dihydro-1H-inden-5-amine.[1]

Step 4: Synthesis of this compound (Diazotization and Hydrolysis)

Procedure:

  • Dissolve 6-Bromo-2,3-dihydro-1H-inden-5-amine (1 equivalent) in a mixture of dilute sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at this temperature for 30 minutes.

  • In a separate flask, heat a solution of copper(I) oxide in dilute sulfuric acid to boiling.

  • Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, continue to heat the mixture for a further 30 minutes.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound.

StepStarting MaterialKey ReagentsReaction ConditionsTypical Yield
1 5-AminoindanAcetic AnhydrideDichloromethane, 0°C to RT, 2-4h>95%
2 N-(2,3-dihydro-1H-inden-5-yl)acetamideN-Bromosuccinimide (NBS)Chloroform, RT, 12-24h80-90%
3 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamideConc. HCl, EthanolReflux, 4-6h~98%[1]
4 6-Bromo-2,3-dihydro-1H-inden-5-amineNaNO₂, H₂SO₄, Cu₂O0-5°C then boiling70-80%

Note: Yields are indicative and may vary depending on the specific reaction scale and purification methods employed.

Logical Relationship of the Synthetic Steps

The synthetic strategy is based on a logical progression of functional group transformations on the indan scaffold.

Logical_Relationship cluster_0 Amine Protection cluster_1 Aromatic Substitution cluster_2 Amine Deprotection cluster_3 Functional Group Interconversion Protection Protect Amine (Acetylation) Bromination Electrophilic Bromination (NBS) Protection->Bromination Enables regioselective bromination Deprotection Deprotect Amine (Hydrolysis) Bromination->Deprotection Unmasks the amine for the next step Conversion Amine to Hydroxyl (Diazotization) Deprotection->Conversion Prepares for Sandmeyer reaction

Figure 2. Logical progression of the synthetic route.

References

6-Bromo-2,3-dihydro-1H-inden-5-ol: A Key Building Block in the Synthesis of Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a versatile bifunctional organic molecule that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its indanol core, substituted with both a bromine atom and a hydroxyl group, provides two reactive sites for orthogonal chemical modifications. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the phenolic hydroxyl group can be readily functionalized, for instance, through etherification reactions. This dual reactivity makes it a valuable scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors.

A prominent application of this compound is in the synthesis of Iadademstat (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is an epigenetic enzyme that plays a crucial role in cell differentiation and is a validated therapeutic target in certain cancers, notably acute myeloid leukemia (AML). The synthesis of Iadademstat highlights the utility of this compound in constructing the core structure of this clinically relevant molecule.

Application in the Synthesis of Iadademstat (ORY-1001)

The synthesis of Iadademstat (ORY-1001) showcases a strategic application of this compound. The synthetic route involves a key Williamson ether synthesis, where the hydroxyl group of this compound is reacted with a suitable heterocyclic partner. This is followed by further modifications, including a Suzuki coupling reaction at the bromine position, to build the final complex structure of the LSD1 inhibitor.

Table 1: Key Intermediates and Final Product in the Synthesis of Iadademstat

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₉H₉BrO213.07Starting Material
(1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-amineC₁₄H₁₃Br₂N₂O401.08Intermediate after Williamson Ether Synthesis
N-((1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamideC₁₈H₁₇Br₂N₂O₂469.15Intermediate after Amide Coupling
Iadademstat (ORY-1001)C₂₅H₃₄N₄O₂438.57Final Product (LSD1 Inhibitor)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of (1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-amine

This protocol describes the coupling of this compound with a suitable bromopyridine derivative.

Materials:

  • This compound

  • 5-Bromo-2-fluoropyridine

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium tert-butoxide at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add 5-bromo-2-fluoropyridine to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether intermediate.

Protocol 2: Suzuki Coupling for the Synthesis of Iadademstat (ORY-1001)

This protocol outlines the palladium-catalyzed cross-coupling reaction to introduce the diazepane moiety.

Materials:

  • N-((1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide

  • tert-Butyl 4-(methoxymethyl)-1,4-diazepane-1-carboxylate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the bromo-indenyl derivative intermediate, the diazepane boronic acid or ester derivative, Pd(dppf)Cl₂, and sodium carbonate.

  • Add a mixture of 1,4-dioxane and water.

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the protected Iadademstat.

  • Subsequent deprotection of the Boc group yields the final product, Iadademstat.

Table 2: Representative Quantitative Data for Iadademstat Synthesis

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)
Williamson Ether SynthesisThis compound(1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-amine intermediate5-Bromo-2-fluoropyridine, K₂CO₃, DMF, 80°C~75-85
Suzuki CouplingN-((1R,2S)-2-((6-Bromopyridin-3-yl)oxy)-6-bromo-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamideProtected IadademstatDiazepane boronic ester, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C~60-70

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway to Iadademstat (ORY-1001) Start This compound Intermediate1 Ether Intermediate Start->Intermediate1 Williamson Ether Synthesis Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Amide Coupling FinalProduct Iadademstat (ORY-1001) Intermediate2->FinalProduct Suzuki Coupling & Deprotection

Caption: Synthetic workflow for Iadademstat.

G cluster_pathway LSD1 Signaling Pathway in Acute Myeloid Leukemia (AML) LSD1i Iadademstat (ORY-1001) LSD1 LSD1 (KDM1A) LSD1i->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (H3K4me2) LSD1->H3K4me2 Demethylates Gene_Expression Myeloid Differentiation Gene Expression H3K4me2->Gene_Expression Promotes Differentiation Leukemic Blast Differentiation Gene_Expression->Differentiation Induces ATRA All-Trans-Retinoic Acid (ATRA) ATRA->Differentiation Potentiates Differentiation

Caption: LSD1 inhibition pathway in AML.

Application Notes and Protocols for the Synthesis of Donepezil Utilizing a Brominated Indanone Precursor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Donepezil, a prominent therapeutic agent for Alzheimer's disease. The synthesis commences from the key intermediate, 5,6-dimethoxy-1-indanone. While the direct synthesis from 6-Bromo-2,3-dihydro-1H-inden-5-ol is not established in the literature, a plausible synthetic pathway to obtain the necessary 5,6-dimethoxy-1-indanone precursor from a related brominated indanone is proposed. These notes are intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of 5,6-dimethoxy-1-indanone from a Brominated Precursor

The conversion of a brominated and hydroxylated indane derivative, such as this compound, to the key Donepezil precursor, 5,6-dimethoxy-1-indanone, requires a multi-step synthetic sequence. The following represents a chemically logical, albeit hypothetical, pathway that would necessitate experimental validation and optimization.

The proposed pathway involves three key transformations:

  • Oxidation of the Hydroxyl Group: The secondary alcohol in the starting material is oxidized to a ketone to form the indanone ring structure.

  • O-Methylation: The phenolic hydroxyl group is converted to a methoxy group.

  • Methoxylation of the Aryl Bromide: The bromine atom on the aromatic ring is replaced with a methoxy group.

A potential sequence for these transformations is outlined below.

A 6-Bromo-5-hydroxy-1-indanone (Hypothetical Intermediate) B O-Methylation A->B C 6-Bromo-5-methoxy-1-indanone B->C D Copper-Catalyzed Methoxylation C->D E 5,6-dimethoxy-1-indanone D->E cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction A 5,6-dimethoxy-1-indanone C 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine A->C B 1-benzyl-4-piperidinecarboxaldehyde B->C D 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidenyl)methylpiperidine E Donepezil D->E

Application Note: Regioselective Bromination of 2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the regioselective ortho-bromination of 2,3-dihydro-1H-inden-5-ol to synthesize 6-bromo-2,3-dihydro-1H-inden-5-ol. The protocol utilizes N-bromosuccinimide (NBS) as the brominating agent in methanol, with para-toluenesulfonic acid (p-TsOH) as a catalyst to ensure high regioselectivity. This method is efficient, with short reaction times and high yields reported for similar phenolic substrates. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this brominated indanol derivative, a valuable intermediate in the synthesis of various biologically active molecules.

Introduction

Brominated phenolic compounds are crucial building blocks in the synthesis of pharmaceuticals and other functional materials. The indane scaffold is a common motif in biologically active molecules, and its targeted functionalization is of significant interest. The specific bromination of 2,3-dihydro-1H-inden-5-ol at the C-6 position, ortho to the hydroxyl group, provides a key intermediate for further synthetic transformations. This protocol is adapted from a general and efficient method for the mono-ortho-bromination of para-substituted phenols.[1] The use of N-bromosuccinimide (NBS) offers a safer and more manageable alternative to liquid bromine. The addition of a catalytic amount of para-toluenesulfonic acid (p-TsOH) has been shown to enhance the regioselectivity for ortho-bromination in polar protic solvents like methanol.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog No.
2,3-dihydro-1H-inden-5-ol≥98%Sigma-Aldrich1470-94-6
N-Bromosuccinimide (NBS)Reagent grade, ≥98%Sigma-AldrichB81255
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)ACS reagent, ≥98.5%Sigma-AldrichT35925
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich322415
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich270997
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Sigma-AldrichS6014
Sodium sulfate (Na₂SO₄)Anhydrous, ≥99.0%Sigma-Aldrich239313
Silica gel60 Å, 230-400 meshSigma-Aldrich236841
Round-bottom flask (50 mL)-VWR-
Magnetic stirrer and stir bar-VWR-
Dropping funnel (25 mL)-VWR-
Rotary evaporator-Heidolph-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Millipore105554

Experimental Protocol

1. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1H-inden-5-ol (1.00 g, 7.45 mmol) and para-toluenesulfonic acid monohydrate (0.142 g, 0.745 mmol, 0.1 eq.).

  • Add anhydrous methanol (15 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

2. Bromination Reaction:

  • In a separate flask, dissolve N-bromosuccinimide (1.33 g, 7.45 mmol, 1.0 eq.) in anhydrous methanol (10 mL).

  • Transfer the NBS solution to a dropping funnel and add it dropwise to the solution of 2,3-dihydro-1H-inden-5-ol over a period of 20 minutes at room temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material and product should have different Rf values.

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

5. Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material2,3-dihydro-1H-inden-5-ol
Brominating AgentN-Bromosuccinimide (NBS)
Catalystpara-Toluenesulfonic acid (p-TsOH)
SolventMethanol
Reaction TemperatureRoom Temperature
Reaction Time50 minutes
Theoretical Yield1.59 g
Expected Actual Yield>85% (based on similar substrates)
Expected AppearanceWhite to off-white solid

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₉H₉BrO
Molecular Weight213.07 g/mol
Melting PointNot reported in literature
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Aromatic protons, hydroxyl proton, and aliphatic protons of the indane core.
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Signals corresponding to the 9 carbon atoms of the molecule.
Expected IR (KBr) ν (cm⁻¹)O-H stretch, C-H aromatic and aliphatic stretches, C-O stretch, C-Br stretch.
Expected Mass Spectrum (m/z)Molecular ion peak corresponding to [M]⁺ and [M+2]⁺ due to bromine isotopes.

Workflow and Signaling Pathway Diagrams

Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve 2,3-dihydro-1H-inden-5-ol and p-TsOH in Methanol C Dropwise addition of NBS solution to the substrate A->C B Prepare NBS solution in Methanol B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ D->E F Solvent removal E->F G Extraction with CH₂Cl₂ F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the bromination of 2,3-dihydro-1H-inden-5-ol.

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Indenol 2,3-dihydro-1H-inden-5-ol AreneAttack Nucleophilic attack of the aromatic ring on Br⁺ Indenol->AreneAttack NBS NBS ActivatedNBS Activated NBS (protonated by p-TsOH) NBS->ActivatedNBS H⁺ pTsOH p-TsOH (catalyst) pTsOH->ActivatedNBS ActivatedNBS->AreneAttack SigmaComplex Sigma Complex (Arenium ion) AreneAttack->SigmaComplex Deprotonation Deprotonation to restore aromaticity SigmaComplex->Deprotonation Product This compound Deprotonation->Product

Caption: Proposed reaction mechanism for the ortho-bromination of 2,3-dihydro-1H-inden-5-ol.

Discussion

The described protocol offers a straightforward and efficient method for the synthesis of this compound. The key to the high regioselectivity of this reaction is the use of a catalytic amount of p-TsOH in a polar protic solvent. It is proposed that p-TsOH protonates the NBS, making it a more potent electrophile. The hydroxyl group of the indanol directs the electrophilic substitution to the ortho and para positions. As the para position is blocked by the fused ring system, the bromination occurs selectively at one of the ortho positions, C4 or C6. Steric hindrance may favor substitution at the C6 position.

For optimal results, it is crucial to use anhydrous solvents and to control the rate of addition of the NBS solution. The reaction is generally fast and should be monitored by TLC to avoid over-bromination. The purification by column chromatography is essential to remove any unreacted starting material, succinimide byproduct, and any minor isomers that may have formed.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • para-Toluenesulfonic acid is corrosive and should be handled with care.

  • All waste materials should be disposed of in accordance with institutional and local regulations.

References

Application Note: High-Purity Isolation of 6-Bromo-2,3-dihydro-1H-inden-5-ol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a key intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds with potential therapeutic applications in fields like neurology and oncology.[1] The synthesis of brominated phenols can often yield products with colored impurities and byproducts, necessitating a robust purification step to ensure high purity for subsequent reactions and biological assays.[2] This application note provides a detailed protocol for the efficient purification of crude this compound using silica gel column chromatography.

Principle of Separation

The purification is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[3] Compounds in the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds, like the target phenol, will have a stronger interaction with the stationary phase and thus elute more slowly than non-polar impurities when a non-polar solvent is used. By gradually increasing the polarity of the mobile phase, the target compound can be selectively eluted from the column.

Experimental Protocols

1. Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[3][4] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.

Methodology:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[5] A good starting point for moderately polar compounds is a 10-50% mixture of Ethyl Acetate in Hexane.[5]

  • Place the TLC plates in the chambers and allow the solvent front to ascend near the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Calculate the Rf value for the target compound and impurities for each solvent system.

2. Column Chromatography Protocol

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent determined by TLC.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane, to ensure it is fully dissolved.[6]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent system determined from the TLC analysis.

    • Collect fractions of a consistent volume in test tubes or flasks.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute the target compound if it is strongly retained on the column.[3] For instance, start with 10% Ethyl Acetate in Hexane and gradually increase to 20-30%.

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Spot every few fractions on a single TLC plate to track the elution profile.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

  • Purity Assessment:

    • Assess the purity of the final product by TLC against the crude material, and consider further characterization by NMR spectroscopy or melting point determination.

Data Presentation

Table 1: Materials and Equipment

CategoryItem
Chemicals Crude this compound
Silica Gel (60-120 mesh)
Hexane (or Petroleum Ether)
Ethyl Acetate
Dichloromethane (for sample loading)
Equipment Glass chromatography column
TLC plates (silica gel on aluminum)
UV Lamp (254 nm)
Glass flasks and beakers
Rotary Evaporator
TLC developing chambers

Table 2: Example TLC Solvent System Optimization

Solvent System (Ethyl Acetate:Hexane, v/v)Rf of Non-Polar ImpurityRf of Target CompoundRf of Polar ImpurityObservations
10:900.850.150.00Target compound is retained too strongly.
20:80 0.95 0.35 0.05 Optimal separation. Good Rf for target compound.
30:700.980.550.15Poor separation between target and non-polar impurity.
50:50~1.000.800.40All components move too quickly, resulting in co-elution.[3]

Table 3: Recommended Column Chromatography Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient elution: Start with 10% Ethyl Acetate in Hexane, gradually increasing to 30% Ethyl Acetate in Hexane.
Sample Loading Dry loading: Adsorb crude material onto silica gel.
Elution Mode Gravity or Flash Chromatography (low pressure).
Monitoring TLC analysis of fractions using a 20:80 Ethyl Acetate:Hexane solvent system and visualization under UV light (254 nm).

Visualizations

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation crude_sample Crude Sample of This compound tlc TLC Analysis to Determine Optimal Solvent System crude_sample->tlc column_prep Prepare Silica Gel Column tlc->column_prep load_sample Load Sample onto Column (Dry Loading) column_prep->load_sample elute Elute with Solvent Gradient (e.g., 10% -> 30% EtOAc in Hexane) load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

G cluster_adjust Adjust Polarity start Perform TLC with a Test Solvent System rf_check Is Target Compound Rf between 0.2 and 0.4? start->rf_check rf_high Rf > 0.4 (Moves too fast) rf_check->rf_high Yes rf_low Rf < 0.2 (Sticks to baseline) rf_check->rf_low No optimal Optimal Solvent System Found Proceed to Column Chromatography rf_check->optimal Yes rf_check->rf_high_split No decrease_polarity Decrease Mobile Phase Polarity (Less Ethyl Acetate) decrease_polarity->start Retest increase_polarity Increase Mobile Phase Polarity (More Ethyl Acetate) increase_polarity->start Retest rf_high_split->decrease_polarity If Rf > 0.4 rf_high_split->increase_polarity If Rf < 0.2

Caption: Logic diagram for optimizing the TLC solvent system.

References

Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a feasible industrial-scale synthetic route to 6-Bromo-2,3-dihydro-1H-inden-5-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The outlined process is designed for scalability and relies on established chemical transformations. Detailed experimental protocols, quantitative data, and a visual workflow are presented to facilitate seamless technology transfer and process optimization.

Executive Summary

The large-scale synthesis of this compound is a multi-step process commencing with the commercially available 5-aminoindan. The synthetic strategy involves the initial oxidation of 5-aminoindan to 5-amino-1-indanone, followed by regioselective bromination to yield 5-amino-6-bromo-1-indanone. Subsequent diazotization of the amino group and hydrolysis furnishes 6-bromo-5-hydroxy-1-indanone. The final step involves the reduction of the indanone carbonyl to the corresponding alcohol, yielding the target molecule. This application note provides detailed protocols for each of these key transformations, along with tabulated data for easy reference and a workflow diagram for process visualization.

Synthetic Pathway Overview

The proposed synthetic pathway is a four-step sequence designed for efficiency and scalability.

G A 5-Aminoindan B Step 1: Oxidation A->B C 5-Amino-1-indanone B->C D Step 2: Bromination C->D E 5-Amino-6-bromo-1-indanone D->E F Step 3: Diazotization & Hydrolysis E->F G 6-Bromo-5-hydroxy-1-indanone F->G H Step 4: Reduction G->H I This compound H->I

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 5-Amino-1-indanone

The synthesis of 5-amino-1-indanone can be achieved through the oxidation of 5-aminoindan. While several methods exist, a chromium trioxide-mediated oxidation in a mixture of acetic acid and acetic anhydride has been reported, followed by hydrolysis of the acetylamino intermediate.

Protocol:

A solution of 5-aminoindan is first acetylated to protect the amino group. The resulting N-(2,3-dihydro-1H-inden-5-yl)acetamide is then oxidized using a suitable oxidizing agent. The intermediate 5-acetylamino-1-indanone is subsequently hydrolyzed to afford 5-amino-1-indanone.

Table 1: Reaction Parameters for the Synthesis of 5-Amino-1-indanone

ParameterValue
Starting Material5-Aminoindan
Key ReagentsAcetic anhydride, Oxidizing agent (e.g., CrO₃), HCl
SolventAcetic acid, Water
Reaction Temperature0°C to 100°C
Reaction Time2-4 hours
Work-upNeutralization, Extraction
PurificationCrystallization
Step 2: Synthesis of 5-Amino-6-bromo-1-indanone

The regioselective bromination of 5-amino-1-indanone is a critical step. The presence of the activating amino group directs the bromination to the ortho position (position 6).

Protocol:

To a solution of 5-amino-1-indanone in a suitable solvent such as acetic acid, a solution of bromine in acetic acid is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the product is isolated by filtration and purified by recrystallization.

Table 2: Reaction Parameters for the Synthesis of 5-Amino-6-bromo-1-indanone

ParameterValue
Starting Material5-Amino-1-indanone
Key ReagentsBromine, Acetic Acid
SolventAcetic Acid
Reaction Temperature0-10°C
Reaction Time1-2 hours
Work-upQuenching with sodium bisulfite, Filtration
PurificationRecrystallization
Typical Yield80-90%
Step 3: Synthesis of 6-Bromo-5-hydroxy-1-indanone

This transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group.

Protocol:

5-Amino-6-bromo-1-indanone is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The reaction mixture is then heated to facilitate the hydrolysis of the diazonium salt to the hydroxyl group. The product is then extracted and purified.

Table 3: Reaction Parameters for the Synthesis of 6-Bromo-5-hydroxy-1-indanone

ParameterValue
Starting Material5-Amino-6-bromo-1-indanone
Key ReagentsSodium Nitrite, Sulfuric Acid
SolventWater
Reaction Temperature0-5°C (diazotization), 80-100°C (hydrolysis)
Reaction Time1-3 hours
Work-upExtraction with an organic solvent
PurificationColumn chromatography or recrystallization
Typical Yield60-70%
Step 4: Synthesis of this compound

The final step is the reduction of the ketone functionality of 6-bromo-5-hydroxy-1-indanone to the desired alcohol. Sodium borohydride is a suitable reagent for this transformation on a large scale due to its selectivity, cost-effectiveness, and ease of handling.

Protocol:

6-Bromo-5-hydroxy-1-indanone is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (typically 0-10°C). The reaction is monitored until completion, after which the excess reducing agent is quenched. The product is then isolated by extraction and purified by crystallization.

Table 4: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material6-Bromo-5-hydroxy-1-indanone
Key ReagentsSodium Borohydride
SolventMethanol or Ethanol
Reaction Temperature0-25°C
Reaction Time1-2 hours
Work-upAcidic quench, Extraction
PurificationRecrystallization
Typical Yield90-95%

Process Logic and Workflow Visualization

The overall process can be visualized as a linear sequence of transformations, with each step requiring careful control of reaction conditions to ensure high yield and purity of the intermediates and the final product.

G cluster_0 Upstream Processing cluster_1 Intermediate Synthesis cluster_2 Downstream Processing A Raw Material (5-Aminoindan) B Oxidation Reactor A->B C Isolation & Purification (Crystallization) B->C D Bromination Reactor C->D E Isolation & Purification (Filtration/Recrystallization) D->E F Diazotization/Hydrolysis Reactor E->F G Extraction & Purification F->G H Reduction Reactor G->H I Final Product Isolation & Purification (Crystallization) H->I J This compound I->J

Figure 2. High-level process flow diagram for the industrial synthesis.

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.

  • Sodium Borohydride: Flammable solid that reacts with water to produce hydrogen gas. Handle in a dry, inert atmosphere.

  • Chromium Trioxide: Strong oxidizing agent and carcinogen. Handle with extreme care and appropriate PPE.

It is imperative that a thorough process safety review is conducted before implementing this synthesis on a large scale.

Conclusion

The described synthetic route provides a robust and scalable method for the production of this compound. The protocols are based on well-established chemical reactions and utilize readily available starting materials and reagents. By carefully controlling the reaction parameters at each step, high yields and purity of the final product can be achieved, making this process suitable for industrial application in the pharmaceutical sector. Further process optimization and development may be required to meet specific purity and cost targets for commercial production.

Application Notes and Protocols for the Characterization of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 6-Bromo-2,3-dihydro-1H-inden-5-ol . This document is intended to guide researchers in the full characterization of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity and structural integrity are crucial for the successful outcome of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. This document outlines the standard analytical workflow for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 32337-85-2
Appearance Off-white to pale yellow solid (predicted)
Boiling Point 274.9 ± 40.0 °C at 760 mmHg
Storage 2-8°C, store under an inert gas

Analytical Characterization Workflow

A typical workflow for the analytical characterization of a synthesized batch of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its identity, structure, and purity.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity & Structure MS Mass Spectrometry Purification->MS Molecular Weight IR Infrared Spectroscopy Purification->IR Functional Groups HPLC HPLC Analysis Purification->HPLC Purity NMR Protocol SamplePrep Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). Tube Transfer to a 5 mm NMR tube. SamplePrep->Tube Spectrometer Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. Tube->Spectrometer Processing Process the data using appropriate software (e.g., MestReNova, TopSpin). Spectrometer->Processing Analysis Analyze spectra for chemical shifts, coupling constants, and integration. Processing->Analysis MS Protocol SamplePrep Sample Preparation: Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol). Injection Introduce the sample into the mass spectrometer via direct infusion or GC/LC inlet. SamplePrep->Injection Ionization Utilize Electron Ionization (EI) at 70 eV. Injection->Ionization Analysis Acquire the mass spectrum over a mass range of m/z 50-400. Ionization->Analysis Interpretation Analyze the molecular ion peak and fragmentation pattern. Analysis->Interpretation IR Protocol SamplePrep Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder. Acquisition Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. SamplePrep->Acquisition Analysis Identify characteristic absorption bands for the functional groups. Acquisition->Analysis HPLC Protocol SamplePrep Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase. Injection Inject 10 µL of the sample solution into the HPLC system. SamplePrep->Injection Separation Perform chromatographic separation using the specified method. Injection->Separation Detection Monitor the eluent at 220 nm. Separation->Detection Analysis Calculate the purity based on the peak area percentage. Detection->Analysis

Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the starting material 6-Bromo-2,3-dihydro-1H-inden-5-ol. This versatile scaffold offers opportunities for chemical modification at both the phenolic hydroxyl group and the bromine-substituted aromatic ring, making it an attractive starting point for the development of new chemical entities with potential therapeutic applications. The protocols outlined below describe key chemical transformations, including O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, to generate a diverse library of derivatives.

Potential Applications

Derivatives of the 2,3-dihydro-1H-inden-5-ol scaffold are of interest in medicinal chemistry due to their structural similarity to known bioactive molecules. In particular, the bromo-substituted aromatic ring is amenable to cross-coupling reactions, which are widely used in the synthesis of kinase inhibitors. For instance, related bromo-indazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1] By applying modern synthetic methodologies to this compound, researchers can explore the potential of this scaffold to generate novel compounds for various therapeutic areas.

Synthetic Strategies

The primary avenues for derivatization of this compound are modification of the hydroxyl group and substitution at the bromine position. The following diagram illustrates the general synthetic workflow:

G A This compound B O-Alkylation A->B R-X, Base C Suzuki-Miyaura Coupling A->C Ar-B(OR)2, Pd Catalyst, Base D Buchwald-Hartwig Amination A->D R2NH, Pd Catalyst, Base E 5-Alkoxy-6-bromo Derivatives B->E F 6-Aryl/Heteroaryl Derivatives C->F G 6-Amino Derivatives D->G

Caption: General synthetic routes for the derivatization of this compound.

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of 5-alkoxy-6-bromo-2,3-dihydro-1H-indene derivatives through Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated derivative.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 6-aryl/heteroaryl derivative.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of the aryl bromide to introduce primary or secondary amine functionalities.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction flask with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-amino derivative.

Data Presentation

The following table presents hypothetical biological data for representative derivatives of this compound, targeting VEGFR-2 kinase activity. These values are illustrative and based on activities of structurally related kinase inhibitors.

Compound IDR¹ (at C5-OH)R² (at C6-Br)VEGFR-2 IC₅₀ (nM)
SM-1 HPhenyl150
SM-2 H4-Fluorophenyl85
SM-3 H3-Pyridyl120
BH-1 HMorpholin-4-yl250
BH-2 HPiperidin-1-yl310
OA-1 MethylPhenyl180
OA-2 Benzyl4-Fluorophenyl95

Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a common target for anti-angiogenic cancer therapies. Inhibition of VEGFR-2 blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Derivative of 6-Bromo-2,3-dihydro- 1H-inden-5-ol Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by synthesized derivatives.

References

Application Notes: 6-Bromo-2,3-dihydro-1H-inden-5-ol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromo-2,3-dihydro-1H-inden-5-ol is a versatile synthetic intermediate that holds potential in the development of novel therapeutic agents for neurodegenerative diseases. Its rigid, bicyclic scaffold provides a valuable framework for the synthesis of compounds designed to interact with key biological targets implicated in the pathology of conditions such as Alzheimer's and Parkinson's disease. While direct therapeutic applications of this compound have not been extensively documented, its utility as a precursor for more complex, biologically active molecules is of significant interest to researchers in medicinal chemistry and drug discovery.

This document provides an overview of the potential applications of this compound in this field, focusing on its role in the synthesis of dual-target inhibitors relevant to Alzheimer's disease. The protocols and data presented are based on the development of 2,3-dihydro-1H-inden-1-one derivatives, which can be conceptually derived from the bromo-indanol scaffold.

Application in the Synthesis of Dual PDE4/AChE Inhibitors

Research into multifunctional molecules that can address multiple pathological factors in neurodegenerative diseases is a promising area of drug development. One such approach involves the dual inhibition of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). Both PDE4 and AChE inhibitors have been shown to improve cognitive and memory functions.

A series of novel 2,3-dihydro-1H-inden-1-ones have been designed and synthesized as catechol ether-based dual inhibitors of PDE4 and AChE for the potential treatment of Alzheimer's disease. Although not directly starting from this compound, the synthesis of these potent inhibitors showcases the utility of the indenone scaffold, a close structural relative. The bromo- and hydroxyl- functionalities on the this compound core provide synthetic handles for the introduction of various pharmacophoric groups to achieve desired biological activities.

One of the most promising compounds from this series, designated as 12C , which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, has demonstrated potent inhibitory activities against both AChE and PDE4D.

Quantitative Data

The inhibitory activities of compound 12C against AChE and PDE4D are summarized in the table below. For comparison, the activity of Donepezil, a standard AChE inhibitor, is also included.

CompoundTarget EnzymeIC50 (µM)
12C Acetylcholinesterase (AChE)0.28
Phosphodiesterase 4D (PDE4D)1.88
Donepezil Acetylcholinesterase (AChE)Not specified in the abstract

Data extracted from a study on novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors.[1]

Compound 12C also exhibited neuroprotective effects comparable to Donepezil and showed more potent anti-neuroinflammatory activity in an Alzheimer's disease model mouse hippocampus than both Donepezil and a combination of Donepezil and Rolipram (a known PDE4 inhibitor).[1]

Experimental Protocols

The following are generalized protocols inspired by the synthesis and evaluation of 2,3-dihydro-1H-inden-1-one derivatives. These protocols are intended to serve as a guide for researchers working with similar scaffolds, such as those derived from this compound.

Protocol 1: General Synthesis of 6-Substituted-2,3-dihydro-1H-inden-1-one Derivatives

This protocol outlines a potential synthetic route to modify the 6-position of the indanone core, analogous to the structure of compound 12C . Starting from a 6-hydroxy-2,3-dihydro-1H-inden-1-one (which can be synthesized from this compound), various side chains can be introduced.

Materials:

  • 6-hydroxy-2,3-dihydro-1H-inden-1-one

  • Appropriate alkyl halide (e.g., 1-(2-chloroethyl)piperidine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-hydroxy-2,3-dihydro-1H-inden-1-one in DMF, add K₂CO₃ and the desired alkyl halide.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-2,3-dihydro-1H-inden-1-one derivative.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a method to evaluate the AChE inhibitory activity of synthesized compounds using Ellman's method.

Materials:

  • Test compounds

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE enzyme solution to each well and incubate at 37°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro Phosphodiesterase 4D (PDE4D) Inhibition Assay

This protocol outlines a method for assessing the PDE4D inhibitory activity of the synthesized compounds.

Materials:

  • Test compounds

  • Human recombinant PDE4D

  • cAMP

  • [³H]-cAMP

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent.

  • In appropriate assay tubes, add the test compound, PDE4D enzyme, and a reaction buffer containing [³H]-cAMP.

  • Incubate the mixture at 30°C to allow the enzymatic reaction to proceed.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase and incubate further to convert the resulting AMP to adenosine.

  • Isolate the [³H]-adenosine using an ion-exchange resin.

  • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft AChE AChE ACh_cleft->AChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Signal Signal Transduction AChR->Signal ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PDE4D PDE4D cAMP->PDE4D Hydrolysis PKA PKA cAMP->PKA AMP AMP PDE4D->AMP CREB CREB Phosphorylation PKA->CREB Cognition Improved Cognition CREB->Cognition Compound Indenone Inhibitor (e.g., 12C) Compound->AChE Compound->PDE4D

Caption: Proposed dual-inhibition mechanism of indenone derivatives.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Start 6-Bromo-2,3-dihydro- 1H-inden-5-ol Intermediate Indenone Core Synthesis Start->Intermediate Derivatization Side Chain Derivatization Intermediate->Derivatization Purification Purification & Characterization Derivatization->Purification AChE_assay AChE Inhibition Assay Purification->AChE_assay PDE4D_assay PDE4D Inhibition Assay Purification->PDE4D_assay Neuroprotection Neuroprotection Assay Purification->Neuroprotection Anti_inflammation Anti-neuroinflammation Assay Purification->Anti_inflammation IC50 IC50 Determination AChE_assay->IC50 PDE4D_assay->IC50 SAR Structure-Activity Relationship (SAR) Neuroprotection->SAR Anti_inflammation->SAR IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for development of indenone-based inhibitors.

References

Application Notes and Protocols for 6-bromo-2,3-dihydro-1H-inden-5-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of key reaction mechanisms involving 6-bromo-2,3-dihydro-1H-inden-5-ol, a versatile intermediate in the synthesis of complex organic molecules.[1] This compound is particularly valuable in the development of therapeutic agents, especially in the fields of neurology and oncology. The protocols detailed below are representative of common transformations performed with this and structurally similar intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a key functional group that allows for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3][4][5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond between the indanol core and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in pharmacologically active compounds.

Illustrative Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionTypical Range/ValueNotes
Palladium Catalyst Pd(PPh₃)₄2-5 mol%Other common catalysts include Pd(dppf)Cl₂ and Pd₂(dba)₃ with a suitable phosphine ligand.
Boronic Acid Aryl or Heteroaryl Boronic Acid1.1 - 1.5 equivalentsThe specific boronic acid will depend on the desired final compound.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalentsThe choice of base can influence the reaction rate and yield.
Solvent System 1,4-Dioxane / H₂O or DME4:1 to 10:1 v/vA degassed solvent system is crucial to prevent catalyst deactivation.
Temperature 80 - 100 °C-Reaction temperature is dependent on the reactivity of the coupling partners.
Reaction Time 4 - 24 hours-Monitored by TLC or LC-MS.
Typical Yield -70 - 95%Yields are illustrative and depend on the specific substrates and conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2,3-dihydro-1H-inden-5-ol.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir solvent->heating extraction Extraction heating->extraction purification Column Chromatography extraction->purification product 6-Aryl-2,3-dihydro-1H-inden-5-ol purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides.[1][7][8] This reaction is a powerful tool for introducing a wide range of amino groups at the 6-position of the indanol scaffold, which is a common step in the synthesis of many drug candidates.[3][4][5]

Illustrative Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionTypical Range/ValueNotes
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%The choice of pre-catalyst and ligand is crucial for reaction efficiency.
Ligand XPhos, SPhos, or BINAP1.5 - 4.5 mol%Sterically hindered biaryl phosphine ligands are often preferred.
Amine Primary or Secondary Amine1.2 - 2.0 equivalentsA wide variety of amines can be used.
Base NaOt-Bu or K₃PO₄1.5 - 2.5 equivalentsSodium tert-butoxide is a common strong base for this reaction.
Solvent Toluene or 1,4-Dioxane-Anhydrous and degassed solvents are required.
Temperature 80 - 120 °C-Higher temperatures may be needed for less reactive amines.
Reaction Time 6 - 24 hours-Monitored by TLC or LC-MS.
Typical Yield -65 - 90%Yields are illustrative and depend on the specific substrates and conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 eq.) and the ligand (e.g., XPhos, 0.03 eq.) to a Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 eq.) and this compound (1.0 eq.).

  • Add the amine (1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired 6-amino-2,3-dihydro-1H-inden-5-ol derivative.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl L_nPd(II)(Aryl)(Br) Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amine L_nPd(II)(Aryl)(NR¹R²) PdII_Aryl->PdII_Amine R¹R²NH, Base Ligand_Exch Ligand Exchange PdII_Amine->Pd0 Product Aryl-NR¹R² PdII_Amine->Product Red_Elim Reductive Elimination ArylBr Aryl-Br Amine R¹R²NH + Base

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily etherified to introduce a variety of alkoxy substituents. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Williamson Ether Synthesis

A classic and reliable method for forming ethers is the Williamson ether synthesis, which involves the deprotonation of the phenol followed by nucleophilic substitution with an alkyl halide.

Illustrative Reaction Scheme:

Table 3: Representative Conditions for Williamson Ether Synthesis

ParameterConditionTypical Range/ValueNotes
Base K₂CO₃, Cs₂CO₃, or NaH1.5 - 3.0 equivalentsThe choice of base depends on the acidity of the phenol and the reactivity of the alkyl halide.
Alkylating Agent Alkyl halide (R-X)1.1 - 1.5 equivalentsPrimary alkyl halides are most effective to avoid elimination side reactions.
Solvent Acetone, DMF, or Acetonitrile-The solvent should be polar aprotic to facilitate the Sₙ2 reaction.
Temperature Room Temperature to 80 °C-Gentle heating may be required to drive the reaction to completion.
Reaction Time 2 - 12 hours-Monitored by TLC or LC-MS.
Typical Yield -80 - 98%Yields are illustrative and depend on the specific substrates and conditions.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetone) in a round-bottom flask.

  • Add the base (e.g., K₂CO₃, 2.0 eq.) and the alkylating agent (e.g., an alkyl bromide, 1.2 eq.).

  • Stir the mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • If necessary, purify the product by flash chromatography.

Diagram 3: Williamson Ether Synthesis Logical Flow

Williamson_Ether_Synthesis Start This compound Deprotonation Deprotonation of Phenol with Base Start->Deprotonation Phenoxide Formation of Phenoxide Intermediate Deprotonation->Phenoxide SN2 SN2 Attack on Alkyl Halide (R-X) Phenoxide->SN2 Product 6-bromo-5-alkoxy-2,3-dihydro-1H-indene SN2->Product

Caption: Logical steps of the Williamson ether synthesis.

References

Protecting Group Strategies for 6-Bromo-2,3-dihydro-1H-inden-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for the phenolic hydroxyl group of 6-Bromo-2,3-dihydro-1H-inden-5-ol. The strategic use of protecting groups is paramount in multi-step organic syntheses to ensure the chemoselective transformation of complex molecules.

Introduction to Protecting Groups for Phenols

The hydroxyl group of phenols is reactive under a variety of conditions (e.g., acidic, basic, oxidizing, and reducing). In the synthesis of derivatives of this compound, it is often necessary to temporarily block or "protect" this phenolic hydroxyl to prevent unwanted side reactions. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.

This note will focus on three commonly employed and effective protecting groups for phenols:

  • Silyl Ethers: Specifically the tert-butyldimethylsilyl (TBDMS) ether.

  • Benzyl Ethers: A robust protecting group removable under reductive conditions.

  • Methyl Ethers: A very stable protecting group requiring harsh conditions for cleavage.

The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that the protected intermediate must endure.

Protecting Group Selection and Workflow

The general workflow for utilizing a protecting group strategy involves three key stages: protection, reaction at another site, and deprotection. The selection of a suitable protecting group is a critical decision based on its stability profile.

G cluster_0 Protecting Group Strategy Workflow A Starting Material (this compound) B Protection of Phenolic -OH A->B C Protected Intermediate B->C D Desired Chemical Transformation C->D E Modified Intermediate D->E F Deprotection E->F G Final Product F->G

Caption: General workflow for a protecting group strategy.

The choice of protecting group is dictated by the conditions of the "Desired Chemical Transformation" step. The following diagram illustrates a decision-making process for selecting a suitable protecting group.

Caption: Decision matrix for protecting group selection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of phenolic hydroxyl groups, which are applicable to this compound.

Table 1: Protection of Phenolic Hydroxyl Group

Protecting GroupReagentsSolventTemperatureTimeYield (%)Citation
TBDMS tert-Butyldimethylsilyl chloride, ImidazoleDMFRoom Temp.3 h94[1]
Benzyl Benzyl bromide, K₂CO₃AcetoneReflux12 hHigh[2]
Methyl Dimethyl sulfate, K₂CO₃AcetoneRoom Temp.2-16 h90-96[3]

Table 2: Deprotection of Phenolic Protecting Groups

Protecting GroupReagentsSolventTemperatureTimeYield (%)Citation
TBDMS Tetrabutylammonium fluoride (TBAF)THFRoom Temp.1-2 hHigh[4]
TBDMS Iron(III) tosylateMethanolRoom Temp.2 hHigh[4]
TBDMS SnCl₂·2H₂OEthanolRoom Temp.6 h89[5]
Benzyl H₂, Pd/C (10%)Ethanol/MethanolRoom Temp.1-3 hHigh[6]
Benzyl DDQMeCN/H₂ORoom Temp.1-5 hHigh[6]
Methyl Boron tribromide (BBr₃)Dichloromethane0°C to Room Temp.1-3 h78-90[3][7]

Experimental Protocols

Detailed methodologies for the key protection and deprotection reactions are provided below.

Protocol 1: Protection of this compound as a TBDMS Ether

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.

Protocol 2: Deprotection of 6-Bromo-5-(tert-butyldimethylsilyloxy)-2,3-dihydro-1H-indene using TBAF

Materials:

  • 6-Bromo-5-(tert-butyldimethylsilyloxy)-2,3-dihydro-1H-indene

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected indenol (1.0 eq) in anhydrous THF.

  • Add the 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, quench with deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Protection of this compound as a Benzyl Ether

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in acetone, add benzyl bromide (1.2 eq).

  • Heat the mixture to reflux and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of 6-Bromo-5-(benzyloxy)-2,3-dihydro-1H-indene by Hydrogenolysis

Materials:

  • 6-Bromo-5-(benzyloxy)-2,3-dihydro-1H-indene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected indenol (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol. Further purification by column chromatography may be necessary.

Protocol 5: Protection of this compound as a Methyl Ether

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and K₂CO₃ (2.0 eq) in acetone.

  • Add dimethyl sulfate (1.5 eq) dropwise to the suspension.

  • Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • After completion, filter off the solids and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 6: Deprotection of 6-Bromo-5-methoxy-2,3-dihydro-1H-indene using Boron Tribromide

Materials:

  • 6-Bromo-5-methoxy-2,3-dihydro-1H-indene

  • Boron tribromide (BBr₃) solution (1 M in Dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl-protected indenol (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the 1 M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of methanol.

  • Add saturated aqueous NaHCO₃ to neutralize the mixture.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-2,3-dihydro-1H-inden-5-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound with the potential for high yield?

A common and effective route involves a multi-step synthesis starting from 5-aminoindane. This pathway provides good control over regioselectivity, which is crucial for achieving a high yield of the desired product. The key steps are:

  • Acetylation: Protection of the amino group of 5-aminoindane as an acetamide.

  • Bromination: Introduction of a bromine atom at the 6-position, directed by the acetamido group.

  • Hydrolysis: Deprotection of the acetamido group to reveal the amine.

  • Sandmeyer Reaction: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Q2: I am getting a low yield in the bromination step. What are the common causes and how can I improve it?

Low yields in the bromination of 5-acetamidoindane are often due to the formation of di- or polybrominated side products, or unreacted starting material. Here are some troubleshooting tips:

  • Control of Stoichiometry: Use of N-Bromosuccinimide (NBS) as the brominating agent often provides better control over monobromination compared to using liquid bromine. Ensure you are using a 1:1 molar ratio of 5-acetamidoindane to NBS.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize over-bromination.

  • Solvent Choice: Acetic acid is a common solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of side products.

Q3: The final Sandmeyer reaction for the hydroxylation is giving me a complex mixture of byproducts. How can I optimize this step?

The Sandmeyer reaction to convert the amino group to a hydroxyl group can be sensitive and lead to side products if not carefully controlled. Common issues include the formation of azo compounds or incomplete conversion.

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and control the reaction rate.

  • Decomposition of the Diazonium Salt: After formation, the diazonium salt is typically decomposed by heating in the presence of a copper(I) catalyst to form the desired phenol. The temperature of this step is critical; if it's too low, the reaction will be slow, and if it's too high, it can lead to the formation of tars and other byproducts. Gradual heating is recommended.

  • Purity of Starting Material: Ensure the 6-bromo-2,3-dihydro-1H-inden-5-amine is of high purity, as impurities can interfere with the diazotization and coupling reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Acetylation Incomplete reaction.- Ensure the use of a slight excess of acetic anhydride. - Extend the reaction time and monitor by TLC.
Hydrolysis of the product during workup.- Perform the workup under neutral or slightly basic conditions.
Formation of multiple products in Bromination Over-bromination (di- or poly-bromination).- Use a controlled amount of brominating agent (NBS is recommended). - Maintain a low reaction temperature (0-5 °C).
Incorrect regioselectivity.- The acetamido group is a strong ortho-, para-director, so bromination at the 6-position is favored. If other isomers are observed, check the purity of the starting material.
Low yield in Hydrolysis Incomplete hydrolysis.- Increase the reaction time or the concentration of the acid/base catalyst. - Use a higher reaction temperature (reflux).
Degradation of the product.- Monitor the reaction by TLC and avoid prolonged heating once the reaction is complete.
Low yield in Sandmeyer Reaction Decomposition of the diazonium salt.- Maintain a strict temperature control (0-5 °C) during diazotization. - Use the diazonium salt immediately after its formation.
Formation of side products (e.g., azo compounds).- Ensure complete diazotization before the addition of the copper catalyst. - Control the pH of the reaction mixture.
Difficulty in Purifying the Final Product Presence of colored impurities.- Purify the crude product by column chromatography on silica gel. - Consider a final recrystallization step to obtain a pure product.
Oily product that is difficult to handle.- Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - If the product is inherently an oil, use column chromatography for purification.

Data Presentation

The following table summarizes the typical yields for each step in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Starting Material Product Typical Yield (%)
Acetylation 5-Aminoindane5-Acetamidoindane90-95
Bromination 5-Acetamidoindane6-Bromo-5-acetamidoindane75-85
Hydrolysis 6-Bromo-5-acetamidoindane6-Bromo-2,3-dihydro-1H-inden-5-amine85-95
Sandmeyer Reaction 6-Bromo-2,3-dihydro-1H-inden-5-amineThis compound50-70
Overall Yield 5-AminoindaneThis compound32-56

Experimental Protocols

Protocol 1: Synthesis of 5-Acetamidoindane (Acetylation)

  • To a stirred solution of 5-aminoindane (1 equivalent) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-acetamidoindane.

Protocol 2: Synthesis of 6-Bromo-5-acetamidoindane (Bromination)

  • Dissolve 5-acetamidoindane (1 equivalent) in glacial acetic acid (10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a cold solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the solid under vacuum to yield 6-bromo-5-acetamidoindane.

Protocol 3: Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-amine (Hydrolysis)

  • To a suspension of 6-bromo-5-acetamidoindane (1 equivalent) in ethanol (10 volumes), add concentrated hydrochloric acid (5 volumes).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 6-bromo-2,3-dihydro-1H-inden-5-amine.

Protocol 4: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 6-bromo-2,3-dihydro-1H-inden-5-amine (1 equivalent) in a mixture of concentrated sulfuric acid (1.5 equivalents) and water (10 volumes).

  • Cool the solution to 0-5 °C in an ice-water-salt bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in a small amount of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) oxide (0.1 equivalents) in dilute sulfuric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) solution.

  • Gently warm the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Synthesis_Workflow Start 5-Aminoindane Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 5-Acetamidoindane Step1->Intermediate1 Step2 Bromination (NBS, Acetic Acid, 0-5 °C) Intermediate1->Step2 Intermediate2 6-Bromo-5-acetamidoindane Step2->Intermediate2 Step3 Hydrolysis (HCl, Ethanol, Reflux) Intermediate2->Step3 Intermediate3 6-Bromo-2,3-dihydro-1H-inden-5-amine Step3->Intermediate3 Step4 Sandmeyer Reaction (NaNO2, H2SO4, H2O, 0-5 °C; then Cu2O, heat) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Bromination_Troubleshooting Problem Low Yield in Bromination Cause1 Over-bromination Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Solution1a Use 1:1 Stoichiometry (NBS) Cause1->Solution1a Solution1b Monitor by TLC Cause1->Solution1b Cause2->Solution1b Solution2 Increase Reaction Time Cause2->Solution2 Solution3 Maintain 0-5 °C Cause3->Solution3

Caption: Troubleshooting guide for the bromination step.

Sandmeyer_Troubleshooting Problem Low Yield in Sandmeyer Reaction Cause1 Diazonium Salt Decomposition Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1a Strict Temperature Control (0-5 °C) Cause1->Solution1a Solution1b Use Diazonium Salt Immediately Cause1->Solution1b Solution2 Slow NaNO2 Addition Cause2->Solution2 Solution3 Optimize Heating for Decomposition Cause3->Solution3

Caption: Troubleshooting guide for the Sandmeyer reaction.

Identifying and minimizing byproducts in the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves the direct bromination of 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol). This electrophilic aromatic substitution is typically carried out using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent.

Q2: What are the most common byproducts observed during the bromination of 2,3-dihydro-1H-inden-5-ol?

The primary byproducts are typically regioisomers and polybrominated species. The hydroxyl group of the 5-indanol is an activating, ortho-, para-directing group. Therefore, bromination can potentially occur at the 4, 6, and 7 positions. The main identified byproducts are:

  • 4-Bromo-2,3-dihydro-1H-inden-5-ol: A common regioisomeric byproduct.

  • 4,6-Dibromo-2,3-dihydro-1H-inden-5-ol: A polybrominated byproduct resulting from over-bromination.

  • Other polybrominated indanols: Depending on the reaction conditions, other di- or even tri-brominated species may form.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation hinges on controlling the reaction conditions. Key strategies include:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can provide a slow, controlled release of bromine, which enhances selectivity for the desired product.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

  • Stoichiometry: Using a stoichiometric amount (or a slight excess) of the brominating agent is crucial to avoid over-bromination.

  • Solvent: The choice of solvent can influence the reaction's selectivity. Dichloromethane (DCM) or acetonitrile are commonly used.

Q4: I am observing a complex mixture of products in my reaction. How can I purify the desired this compound?

Flash column chromatography is the most effective method for purifying the target compound from the reaction mixture.[1] A silica gel stationary phase is typically used with a gradient elution of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 6-Bromo isomer Reaction conditions favor the formation of the 4-Bromo isomer.- Switch to a milder brominating agent like NBS. - Optimize the reaction temperature, starting at 0 °C and slowly warming to room temperature. - Experiment with different solvents to alter the selectivity.
Significant amount of dibrominated byproduct - Excess brominating agent was used. - Reaction time was too long. - Reaction temperature was too high.- Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). - Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon consumption of the starting material. - Maintain a lower reaction temperature throughout the addition of the brominating agent and the subsequent reaction time.
Incomplete reaction; starting material remains - Insufficient amount of brominating agent. - Low reaction temperature. - Deactivated starting material.- Ensure the accurate addition of at least one full equivalent of the brominating agent. - Allow the reaction to stir for a longer period or gradually increase the temperature. - Confirm the purity of the starting 2,3-dihydro-1H-inden-5-ol.
Formation of colored impurities Oxidation of the phenol group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.

Experimental Protocols

Protocol 1: Bromination of 2,3-dihydro-1H-inden-5-ol using NBS

  • Dissolve 2,3-dihydro-1H-inden-5-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Synthesis_and_Byproducts Start 2,3-dihydro-1H-inden-5-ol Reagent Brominating Agent (e.g., NBS or Br2) Product This compound (Desired Product) Reagent->Product Selective Bromination Byproduct1 4-Bromo-2,3-dihydro-1H-inden-5-ol (Regioisomer) Reagent->Byproduct1 Non-selective Bromination Byproduct2 4,6-Dibromo-2,3-dihydro-1H-inden-5-ol (Polybromination) Reagent->Byproduct2 Over-bromination

Caption: Synthetic pathway and potential byproducts.

Troubleshooting_Workflow Start Reaction Outcome Analysis (TLC, LC-MS, NMR) LowYield Low Yield of 6-Bromo Isomer Start->LowYield Predominant 4-Bromo HighDiBromo High Dibromo Byproduct Start->HighDiBromo Significant Dibromo Incomplete Incomplete Reaction Start->Incomplete Starting Material Remains GoodResult Good Yield and Purity Start->GoodResult Clean Reaction OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Use NBS LowYield->OptimizeConditions ControlStoichiometry Control Stoichiometry: - Use 1.0-1.1 eq. NBS - Monitor Reaction Time HighDiBromo->ControlStoichiometry CheckReagents Check Reagent Purity and Stoichiometry Incomplete->CheckReagents Proceed Proceed to Purification GoodResult->Proceed

References

Troubleshooting common issues in the purification of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of 6-Bromo-2,3-dihydro-1H-inden-5-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound is a brownish oil or discolored solid. What is the likely cause and how can I fix it?

A1: Discoloration often indicates the presence of oxidized impurities or residual reagents from the bromination reaction. Phenols are susceptible to oxidation, which can produce colored byproducts.

Troubleshooting Steps:

  • Charcoal Treatment: Before final crystallization or chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal. This can effectively remove colored impurities.

  • Recrystallization: If the product is a solid, recrystallization is an effective method for removing both colored and other impurities. See the detailed recrystallization protocol below.

  • Column Chromatography: For oily products or highly impure solids, column chromatography is the recommended purification method.

Q2: I am performing column chromatography, but my compound is eluting very slowly or streaking down the column.

A2: This is a common issue when purifying polar compounds like phenols on silica gel. The acidic nature of silica gel can lead to strong interactions with the hydroxyl group, causing poor separation and band broadening.

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A gradient elution is often more effective than an isocratic (constant solvent mixture) one.

  • Use a More Polar Solvent System: A solvent system of dichloromethane/methanol is often effective for polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Deactivate the Silica Gel: To reduce the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This will help to reduce the interaction between your compound and the stationary phase, resulting in better peak shapes.

  • Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider using reverse-phase (C18) silica gel. In this case, you would use a polar eluent system, such as water/acetonitrile or water/methanol, and the compound will elute as you decrease the polarity of the mobile phase.

Q3: After purification, my NMR spectrum shows unexpected peaks. What are the potential impurities?

A3: Common impurities in the synthesis of this compound can include:

  • Starting Material: Unreacted 2,3-dihydro-1H-inden-5-ol.

  • Over-brominated Products: Di- or tri-brominated indanols can form if the reaction conditions are not carefully controlled.

  • Isomers: Depending on the brominating agent and reaction conditions, you may have small amounts of other constitutional isomers.

  • Solvent Residues: Residual solvents from the reaction or purification steps are common.

Troubleshooting Steps:

  • Optimize Purification: Re-purify the material using the suggestions in Q1 and Q2. A second chromatographic purification or a careful recrystallization can often remove these impurities.

  • Aqueous Wash: Before purification, washing the crude reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

  • High Vacuum Drying: To remove residual solvents, dry the purified product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude this compound that is an oil or a highly impure solid.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Eluent Selection:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution onto a TLC plate and develop it in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).

    • The ideal eluent system will give your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Monitor the elution by TLC.

    • If the product is eluting too slowly, gradually increase the polarity of the eluent (gradient elution). For example, increase the percentage of ethyl acetate in hexane.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying crude this compound that is a solid.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., toluene, ethanol/water, or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

    • If a single solvent is not suitable, a solvent pair can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a desiccator or under vacuum.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

ImpurityTypical % in Crude% After Column Chromatography% After RecrystallizationIdentification Method
2,3-dihydro-1H-inden-5-ol5-10%< 0.5%< 1%HPLC, GC-MS
Dibromo-indenol isomer 12-5%< 0.2%< 0.5%HPLC, GC-MS
Dibromo-indenol isomer 21-3%< 0.2%< 0.5%HPLC, GC-MS
Unknown high MW byproduct1-2%Not Detected< 0.1%HPLC

Note: These values are illustrative and can vary depending on the specific reaction conditions.

Table 2: Comparison of Purification Methods

MethodTypical RecoveryPurity AchievedTime RequiredScalability
Column Chromatography60-80%> 99%4-8 hoursGood for small to medium scale
Recrystallization70-90%> 98%2-4 hoursExcellent for large scale

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product col_chrom Column Chromatography start->col_chrom Oily or Highly Impure recryst Recrystallization start->recryst Solid hplc HPLC col_chrom->hplc recryst->hplc nmr NMR hplc->nmr end Pure Product nmr->end Purity Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_issues Specific Issues cluster_solutions Potential Solutions start Problem Encountered discoloration Discoloration start->discoloration streaking Column Streaking start->streaking impurities NMR Impurities start->impurities charcoal Charcoal Treatment discoloration->charcoal recrystallize Recrystallize discoloration->recrystallize change_eluent Change Eluent Polarity streaking->change_eluent deactivate_silica Deactivate Silica streaking->deactivate_silica repurify Re-purify impurities->repurify wash Aqueous Wash impurities->wash

Caption: Troubleshooting logic for common purification issues.

Optimizing reaction conditions for the bromination of indanols.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for the bromination of indanols. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a straightforward Q&A format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

Q1: My aromatic bromination of 4-indanol or 5-indanol is giving me a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in the aromatic bromination of indanols are often due to a combination of factors including reaction conditions and the nature of the brominating agent.

  • Suboptimal Brominating Agent and Conditions: For the aromatic bromination of electron-rich systems like indanols, N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is often effective. The reaction can be sensitive to temperature. Starting at a low temperature (e.g., -10 °C to 0 °C) and gradually warming to room temperature can help control the reaction rate and minimize side product formation.

  • Acid Catalyst: The presence of a catalytic amount of acid can promote electrophilic aromatic substitution. However, strong acidic conditions might favor other reactions. If you are using Br2, glacial acetic acid is a common solvent and catalyst.

  • Reaction Time: Monitor the reaction progress by TLC. Both incomplete reaction and prolonged reaction times leading to degradation or side product formation can result in low yields.

Q2: I am attempting to brominate the benzylic position of 1-indanol using NBS, but I am getting a mixture of products, including what appears to be oxidation of the alcohol. How can I improve the selectivity for benzylic bromination?

A2: Achieving selective benzylic bromination of 1-indanol requires conditions that favor a free-radical mechanism while minimizing electrophilic and oxidative pathways.

  • Radical Initiator is Key: The Wohl-Ziegler reaction conditions are optimal for this transformation.[1] This involves using NBS in a non-polar solvent like carbon tetrachloride (CCl4), and more importantly, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][3] The reaction is typically run under reflux with irradiation from a lamp to facilitate the initiation of the radical chain reaction.

  • Solvent Choice: The use of a non-polar solvent is crucial to disfavor the formation of ionic intermediates that could lead to electrophilic attack on the aromatic ring.

  • NBS as an Oxidant: NBS is known to oxidize secondary alcohols.[4] This side reaction is more likely in polar solvents. Sticking to anhydrous, non-polar conditions for benzylic bromination should suppress the oxidation of the hydroxyl group. If oxidation remains a problem, protecting the alcohol group may be necessary.

Q3: My bromination reaction is producing a significant amount of di-brominated product. How can I favor mono-bromination?

A3: The formation of di-brominated products is a common issue when the mono-brominated product is still reactive under the reaction conditions.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS or Br2 is recommended for mono-bromination. Adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity.

  • Reaction Temperature: Running the reaction at a lower temperature can often increase selectivity for mono-bromination by slowing down the second bromination step, which typically has a higher activation energy.

  • Deactivating Effect: In the case of aromatic bromination, the first bromine atom deactivates the ring, which should slow down the second substitution. If di-bromination is still significant, it may indicate that the reaction conditions are too harsh.

Q4: I am having trouble with the regioselectivity of my indanol bromination. How do I control whether the bromine adds to the aromatic ring or the cyclopentyl ring?

A4: Regioselectivity is primarily controlled by the reaction mechanism, which in turn is determined by the choice of reagents and conditions.

  • For Aromatic Bromination (Electrophilic): Use conditions that favor an electrophilic aromatic substitution mechanism. This typically involves a source of electrophilic bromine (Br+).

    • NBS in a polar solvent (like acetonitrile) at cooler temperatures will favor aromatic bromination.

    • Br2 in acetic acid is another common method for electrophilic aromatic bromination.[5]

  • For Benzylic Bromination of 1-Indanol (Radical): Use conditions that favor a free-radical mechanism.

    • NBS with a radical initiator (AIBN or benzoyl peroxide) in a non-polar solvent (CCl4) under reflux and/or irradiation is the standard procedure for benzylic bromination.[1][2][3][6]

  • For α-Bromination of the Cyclopentyl Ring (Enol/Enolate Intermediate): While more relevant to indanones, similar principles can apply if the alcohol is oxidized in situ. Acidic conditions (Br2/AcOH) can lead to the formation of an enol, which then attacks bromine.[5]

Frequently Asked Questions (FAQs)

Q5: Do I need to protect the hydroxyl group of the indanol before bromination?

A5: The necessity of protecting the hydroxyl group depends on the desired outcome and the reaction conditions.

  • For Aromatic Bromination: If you are performing an electrophilic aromatic bromination, especially with a milder reagent like NBS at low temperatures, protection may not be necessary. However, if you are using harsher conditions or if you observe side reactions involving the alcohol (like oxidation or ether formation), protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or an acetate ester is a good strategy. These protecting groups are generally stable under these conditions and can be easily removed later.

  • For Benzylic Bromination: For radical bromination at the benzylic position of 1-indanol, the hydroxyl group is generally not reactive under these conditions and protection is typically not required. However, as mentioned, NBS can act as an oxidant, so if you encounter this side reaction, protection would be the solution.

Q6: What is the best work-up procedure for a bromination reaction?

A6: A typical work-up procedure for a bromination reaction aims to quench any excess brominating agent and separate the product from the reaction mixture.

  • Quenching: The reaction mixture is often quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) to destroy any unreacted bromine or NBS.[5]

  • Extraction: The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is typically washed with water and then brine to remove any water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization.

Q7: How can I separate the different bromoindanol isomers if they are formed as a mixture?

A7: The separation of regioisomers of bromoindanols can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common and effective method for separating isomers. Careful selection of the eluent system (e.g., a mixture of hexanes and ethyl acetate) and the use of a high-performance silica gel can often achieve good separation.

  • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method. This often requires some experimentation to find the optimal solvent.

  • Preparative TLC or HPLC: For small-scale separations or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Q8: What are the safety precautions I should take when working with brominating agents?

A8: Brominating agents like bromine and NBS are hazardous and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of bromine and NBS should be performed in a well-ventilated fume hood. Bromine is volatile and highly toxic upon inhalation.

  • Handling: NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes. Bromine is highly corrosive and can cause severe burns.

  • Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any spills.

Data Presentation

Table 1: Reaction Conditions for Aromatic Bromination of Indanols (Illustrative)

EntryIndanolBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-IndanolNBS (1.1)Acetonitrile0 to RT2~75-85
25-IndanolNBS (1.1)Acetonitrile0 to RT2~80-90
34-IndanolBr2 (1.1)Glacial Acetic AcidRT3~70-80
45-IndanolBr2 (1.1)Glacial Acetic AcidRT3~75-85

Table 2: Reaction Conditions for Benzylic Bromination of 1-Indanol (Illustrative)

EntryBrominating Agent (Equivalents)InitiatorSolventTemperatureTime (h)Yield (%)
1NBS (1.1)AIBN (0.1)CCl4Reflux4~60-70
2NBS (1.1)Benzoyl Peroxide (0.1)CCl4Reflux4~60-70

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromination of 4-Indanol or 5-Indanol with NBS

  • Dissolve the indanol (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x volume of acetonitrile).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: General Procedure for Benzylic Bromination of 1-Indanol with NBS

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-indanol (1.0 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.1 equivalents) in anhydrous carbon tetrachloride.

  • Reflux the mixture while irradiating with a heat lamp for 2-4 hours.

  • Monitor the reaction by TLC. The formation of succinimide (a white solid that floats on top of the CCl4) is an indication of reaction progress.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Visualizations

Bromination_Decision_Tree start Start: Bromination of Indanol regioselectivity Desired Regioselectivity? start->regioselectivity aromatic Aromatic Ring Bromination regioselectivity->aromatic Aromatic benzylic Benzylic (C1) Bromination (for 1-Indanol) regioselectivity->benzylic Benzylic aromatic_reagent Choose Reagent/Conditions aromatic->aromatic_reagent benzylic_reagent Choose Reagent/Conditions benzylic->benzylic_reagent nbs_acetonitrile NBS in Acetonitrile (Milder, good selectivity) aromatic_reagent->nbs_acetonitrile br2_acetic_acid Br2 in Acetic Acid (Classic, can be harsher) aromatic_reagent->br2_acetic_acid troubleshooting_aromatic Troubleshooting nbs_acetonitrile->troubleshooting_aromatic br2_acetic_acid->troubleshooting_aromatic nbs_radical NBS, Radical Initiator (AIBN), Non-polar solvent (CCl4), Heat/Light benzylic_reagent->nbs_radical troubleshooting_benzylic Troubleshooting nbs_radical->troubleshooting_benzylic low_yield_aromatic Low Yield? troubleshooting_aromatic->low_yield_aromatic dibromination_aromatic Di-bromination? troubleshooting_aromatic->dibromination_aromatic solution_low_yield_aromatic Optimize temp & time Check purity of NBS low_yield_aromatic->solution_low_yield_aromatic solution_dibromination_aromatic Use 1.0-1.1 eq. NBS Add NBS portion-wise Lower reaction temp dibromination_aromatic->solution_dibromination_aromatic low_yield_benzylic Low Yield/No Reaction? troubleshooting_benzylic->low_yield_benzylic oxidation_side_product Oxidation of Alcohol? troubleshooting_benzylic->oxidation_side_product solution_low_yield_benzylic Ensure radical initiator is active Use heat/light source Ensure anhydrous conditions low_yield_benzylic->solution_low_yield_benzylic solution_oxidation Protect hydroxyl group (e.g., as silyl ether) oxidation_side_product->solution_oxidation

Caption: Decision tree for selecting indanol bromination conditions.

Experimental_Workflow start Start: Setup Reaction reaction Perform Bromination (e.g., NBS in MeCN at 0°C) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete quench Quench with Na2S2O3(aq) workup->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4, Filter, Concentrate wash->dry purify Purify Crude Product dry->purify chromatography Column Chromatography purify->chromatography recrystallization Recrystallization purify->recrystallization product Characterize Pure Product chromatography->product recrystallization->product

Caption: General experimental workflow for indanol bromination.

References

Interpreting unexpected peaks in the NMR spectrum of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the analysis of 6-Bromo-2,3-dihydro-1H-inden-5-ol, specifically focusing on the interpretation of unexpected peaks in its NMR spectrum.

Troubleshooting Guide & FAQs

Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the possible causes?

A1: Unexpected peaks in the NMR spectrum can arise from several sources. The most common include:

  • Residual Solvents: Peaks from solvents used during synthesis, purification, or NMR sample preparation are common.

  • Impurities from Synthesis: These can include unreacted starting materials, intermediates, or byproducts from side reactions.

  • Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or elevated temperatures.

  • Water: A broad peak, typically between 1.5 and 4.5 ppm (in CDCl3), can indicate the presence of water.

Q2: What are some specific impurities I should look for from the synthesis of this compound?

A2: A likely synthetic route to this compound involves the reduction of the corresponding ketone, 6-Bromo-2,3-dihydro-1H-inden-5-one. This ketone is often synthesized from a precursor like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one. Therefore, potential impurities to consider are:

  • 6-Bromo-2,3-dihydro-1H-inden-5-one: Incomplete reduction will leave the starting ketone. This will result in the absence of the alcohol proton (OH) and the proton on the carbon bearing the alcohol (CH-OH), and a downfield shift of the adjacent methylene protons.

  • 5-Amino-6-bromo-2,3-dihydro-1H-inden-5-ol or related amino-indan precursors: If the synthesis starts from an amino-substituted indanol, incomplete diazotization and hydrolysis could leave residual amino groups.

  • Debrominated analog (2,3-dihydro-1H-inden-5-ol): Reductive conditions during the synthesis could potentially lead to the loss of the bromine atom.

Q3: My sample has been stored for a while and now shows extra peaks. What could they be?

A3: Brominated phenols can be susceptible to degradation. Potential degradation pathways include:

  • Oxidation: The phenol group can be oxidized, leading to colored impurities and complex NMR spectra. The benzylic alcohol is also prone to oxidation to the corresponding ketone.

  • Debromination: Over time, especially if exposed to light or certain reagents, the bromine atom could be cleaved, leading to the formation of 2,3-dihydro-1H-inden-5-ol.

Q4: How can I confirm the identity of these unexpected peaks?

A4: Several techniques can be employed:

  • Spiking: Add a small amount of a suspected impurity to your NMR sample and see if the peak intensity increases.

  • 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the identification of unknown structures.

  • LC-MS: This can separate the components of your sample and provide their mass-to-charge ratios, which is invaluable for identifying impurities.

  • Comparison with Reference Spectra: If available, compare your spectrum with a reference spectrum of the pure compound.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃

CompoundAromatic Protons (ppm)CH-OH (ppm)CH₂ (indenyl) (ppm)OH (ppm)Other
This compound (Expected) ~7.3 (s), ~6.8 (s)~5.2 (t)~2.9 (t), ~2.6 (m), ~1.9 (m)Variable (broad s)
6-Bromo-2,3-dihydro-1H-inden-5-one~7.8 (s), ~7.6 (s)-~3.1 (t), ~2.7 (t)-Ketone C=O
2,3-dihydro-1H-inden-5-ol~7.1 (d), ~6.7 (dd), ~6.6 (d)~5.1 (t)~2.8 (t), ~2.5 (m), ~1.9 (m)Variable (broad s)
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-olAromatic signals shifted~5.1 (t)Aliphatic signals shiftedVariable (broad s)NH₂ signals

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and a Key Impurity in CDCl₃

CompoundAromatic C (ppm)C-Br (ppm)C-OH (ppm)CH₂ (indenyl) (ppm)Other
This compound (Expected) ~150, ~145, ~135, ~130, ~115, ~110~112~75~35, ~30
6-Bromo-2,3-dihydro-1H-inden-5-oneAromatic signals shifted~115-~36, ~26C=O at ~205

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Bromo-2,3-dihydro-1H-inden-5-one

  • Dissolution: Dissolve 6-Bromo-2,3-dihydro-1H-inden-5-one in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

troubleshooting_workflow cluster_impurities Synthesis Impurities cluster_degradation Degradation Products start Unexpected Peaks in NMR Spectrum check_solvent Check for Residual Solvent Peaks (e.g., Acetone, DCM, EtOAc) start->check_solvent check_impurities Consider Synthesis-Related Impurities start->check_impurities check_degradation Evaluate for Potential Degradation start->check_degradation ketone Unreacted Ketone? (6-Bromo-2,3-dihydro-1H-inden-5-one) check_impurities->ketone oxidation Oxidation Product? (e.g., corresponding ketone) check_degradation->oxidation confirmation Confirmation Steps ketone->confirmation precursor Starting Material Residue? (e.g., Amino-indanol) precursor->confirmation side_product Side-Reaction Product? (e.g., Debrominated analog) side_product->confirmation oxidation->confirmation debromination Debromination Product? debromination->confirmation spiking Spiking Experiment confirmation->spiking twoD_nmr 2D NMR (COSY, HSQC) confirmation->twoD_nmr lcms LC-MS Analysis confirmation->lcms end Impurity Identified spiking->end twoD_nmr->end lcms->end

Caption: Troubleshooting workflow for unexpected NMR peaks.

signaling_pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_material Amino-Indanone Precursor ketone 6-Bromo-2,3-dihydro- 1H-inden-5-one start_material->ketone Diazotization, Hydrolysis imp_precursor Unreacted Precursor start_material->imp_precursor Incomplete Reaction product 6-Bromo-2,3-dihydro- 1H-inden-5-ol ketone->product Reduction (e.g., NaBH4) imp_ketone Unreacted Ketone ketone->imp_ketone Incomplete Reduction imp_debrom Debrominated Product product->imp_debrom Side-Reaction/ Degradation

Caption: Potential sources of impurities in the synthesis.

Stability and degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert gas atmosphere, such as argon or nitrogen. This minimizes exposure to oxygen and moisture, which can promote degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure (a brominated phenol), this compound is susceptible to three primary degradation pathways:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of colored quinone-type impurities or polymeric materials.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to debromination or the formation of radical species that can further react.

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis or other pH-dependent reactions.

Q3: I've observed a change in the color of my sample from off-white to a yellowish or brownish hue. What could be the cause?

A3: A color change is a common indicator of degradation, particularly oxidation. The formation of quinone-like structures or polymeric byproducts due to exposure to air or light can result in this discoloration. It is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC, before use.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting the formation of degradation products. For the identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Steps:

      • Confirm that the sample has been stored under the recommended conditions (2-8°C, inert atmosphere).

      • Prepare a fresh solution of the compound and re-analyze immediately.

      • If the new peaks persist in the freshly prepared sample, they may be impurities from the synthesis. If they appear or increase in intensity over time in solution, it indicates degradation.

      • To identify the degradation products, consider LC-MS analysis.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a blank injection (mobile phase only) to check for solvent contamination.

      • Ensure all glassware is scrupulously clean.

      • Use fresh, HPLC-grade solvents to prepare the mobile phase and sample solutions.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Compound Instability in Solution.

    • Troubleshooting Steps:

      • Prepare fresh solutions of this compound immediately before each experiment.

      • If solutions need to be stored, even for a short period, keep them at low temperatures (2-8°C) and protected from light.

      • Consider using an amber vial or wrapping the container in aluminum foil to minimize light exposure.

      • If working in an aqueous buffer, be mindful of the pH, as extreme pH values can accelerate degradation.

Quantitative Data on Stability

Table 1: Forced Degradation under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acidic Hydrolysis (0.1 M HCl)24 hours60°C< 5%Minimal degradation
Basic Hydrolysis (0.1 M NaOH)24 hours60°C5-10%Potential for quinone formation
Oxidative (3% H₂O₂)8 hoursRoom Temp15-25%Hydroxylated and quinone-type products
Thermal48 hours80°C< 5%Minimal degradation
Photolytic (UV light)24 hoursRoom Temp10-20%Debrominated and hydroxylated products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 8 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. After the specified time, prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilution & Stressing base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilution & Stressing oxidative Oxidative (3% H2O2, RT) stock->oxidative Dilution & Stressing photo Photolytic (UV light, solution) stock->photo Dilution & Stressing hplc HPLC-UV Analysis acid->hplc Neutralization & Dilution base->hplc Neutralization & Dilution oxidative->hplc Neutralization & Dilution thermal Thermal (80°C, solid) thermal->hplc Dissolution & Analysis photo->hplc Neutralization & Dilution lcms LC-MS for Identification hplc->lcms Further Characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_oxidation Oxidation (O2, H2O2) cluster_photodegradation Photodegradation (UV Light) parent This compound quinone Quinone-type Products parent->quinone Oxidation debrominated Debrominated Product parent->debrominated Photolysis hydroxylated Hydroxylated Product parent->hydroxylated Photolysis polymer Polymeric Material quinone->polymer Further Oxidation

Caption: Potential degradation pathways of this compound.

Technical Support Center: Purification of 6-Bromo-2,3-dihydro-1H-inden-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dihydro-1H-inden-5-ol. It focuses on removing stubborn impurities and ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

The synthesis of this compound typically involves the electrophilic bromination of 2,3-dihydro-1H-inden-5-ol. The most common impurities are:

  • Unreacted Starting Material: 2,3-dihydro-1H-inden-5-ol.

  • Isomeric Byproduct: 7-Bromo-2,3-dihydro-1H-inden-5-ol (the ortho-isomer). The formation of this isomer is favored in polar solvents.

  • Poly-brominated Byproducts: Such as 4,6-dibromo-2,3-dihydro-1H-inden-5-ol. These are more likely to form if an excess of the brominating agent is used or if the reaction is carried out in a polar solvent.[1][2][3]

Q2: My NMR spectrum shows the presence of the starting material. How can I remove it?

Residual 2,3-dihydro-1H-inden-5-ol can often be removed by recrystallization or column chromatography. Since the starting material is more polar than the desired product, it will have a lower Rf value in normal-phase chromatography.

Q3: I have a mixture of ortho and para isomers. How can I separate them?

Separating the desired para-isomer (this compound) from the ortho-isomer (7-Bromo-2,3-dihydro-1H-inden-5-ol) can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the solvent system for flash column chromatography is often the most effective method. A shallow gradient of a polar solvent in a non-polar solvent can improve separation.

  • Recrystallization: Fractional recrystallization may be attempted, but it is often less efficient for separating isomers with very similar solubility profiles.

To minimize the formation of the ortho-isomer, it is recommended to perform the bromination reaction in a non-polar solvent at low temperatures.[1]

Q4: My product is a persistent oil and won't crystallize. What should I do?

The presence of impurities can often inhibit crystallization, resulting in an oil.

  • Purification: First, attempt to purify the oil using column chromatography to remove impurities.

  • Solvent Selection: If the purified product is still an oil, the choice of recrystallization solvent is critical. Test a range of solvents with varying polarities. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.

  • Inducing Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible CauseSuggested Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out occurs instead of crystallization. - The boiling point of the solvent is higher than the melting point of the solute.- Significant impurities are present.- Use a lower-boiling point solvent.- Purify the compound by column chromatography before recrystallization.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Colored impurities remain in the crystals. - The impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC. - The solvent system is not optimal.- Test different solvent systems with varying polarities. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
The compound is eluting too quickly. - The eluent is too polar.- Decrease the polarity of the eluent.
Streaking of spots on TLC or tailing on the column. - The compound is too polar for the stationary phase.- The compound is acidic or basic.- The sample is overloaded on the column.- Consider using a different stationary phase (e.g., alumina).- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Use a larger column or apply less sample.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your sample. A similar procedure has been used for the purification of a related compound, 6-bromo-5-nitro-indan-1-one.[4]

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elution:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in petroleum ether (or hexane). A typical starting point is 10% ethyl acetate in petroleum ether, gradually increasing the polarity to 20% or higher as needed.

    • Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents to test include hexane, toluene, ethyl acetate, and mixtures thereof.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Assess Impurity Profile) Crude->TLC Column Column Chromatography TLC->Column Major Impurities Present Recrystal Recrystallization TLC->Recrystal Minor Impurities Present Column->Recrystal Further Polishing Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Analysis (NMR, LC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

This next diagram illustrates the decision-making process for troubleshooting common purification issues.

TroubleshootingLogic Start Impure Product CheckPurity Analyze by TLC/NMR Start->CheckPurity ImpurityType Identify Impurities (Starting Material, Isomer, Poly-brominated) CheckPurity->ImpurityType Impurities Detected Pure Pure Product CheckPurity->Pure Pure Column Perform Column Chromatography ImpurityType->Column Multiple/ Close-eluting Recrystal Attempt Recrystallization ImpurityType->Recrystal Single/ Different Polarity Column->CheckPurity Check Fractions OilingOut Product Oils Out? Recrystal->OilingOut ChangeSolvent Change Recrystallization Solvent OilingOut->ChangeSolvent Yes OilingOut->Pure No ChangeSolvent->Recrystal

Caption: Decision tree for troubleshooting the purification of this compound.

References

Alternative reagents for the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. This guide explores alternative reagents to traditional liquid bromine, focusing on safer and more environmentally benign options.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

The primary challenge is achieving selective mono-bromination at the C-6 position of the 2,3-dihydro-1H-inden-5-ol core. The hydroxyl group at C-5 is a strong activating group, making the aromatic ring susceptible to over-bromination, potentially leading to di- or tri-brominated byproducts. Controlling the reaction conditions to favor the desired isomer is critical. Another challenge can be the purification of the final product from unreacted starting material and isomeric byproducts.

Q2: Why should I consider alternative brominating reagents to molecular bromine (Br₂)?

Molecular bromine is a hazardous and corrosive substance that requires special handling and storage procedures. Alternative reagents offer several advantages, including:

  • Enhanced Safety: Many alternatives are solid reagents that are easier and safer to handle than liquid bromine.

  • Improved Selectivity: Some reagents can offer better regioselectivity, leading to higher yields of the desired product.

  • Milder Reaction Conditions: Several alternatives operate under milder conditions, which can help to prevent degradation of sensitive substrates.

  • Environmental Considerations: In-situ generation of bromine or the use of reagents like bromide/bromate mixtures can reduce the environmental impact of the synthesis.

Q3: What are the most promising alternative brominating reagents for this synthesis?

Several alternative reagents are suitable for the bromination of activated aromatic rings like 2,3-dihydro-1H-inden-5-ol. These include:

  • N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent for electrophilic aromatic bromination.[1]

  • Bromide/Bromate Mixtures (e.g., NaBr/NaBrO₃): An eco-friendly option that generates bromine in situ upon acidification.

  • Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) System: A "green" alternative that uses a common oxidant to generate the brominating species.[2][3][4]

Q4: How can I monitor the progress of the bromination reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What are the typical methods for purifying the final product?

Flash column chromatography is a common and effective method for purifying this compound.[5] A silica gel stationary phase with a gradient of ethyl acetate in hexane is often a suitable mobile phase. Recrystallization from an appropriate solvent system can also be used for further purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction closely using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the reaction temperature.
Suboptimal Reagent Stoichiometry The amount of brominating agent is crucial. Too little will result in incomplete conversion, while too much can lead to over-bromination. Carefully control the stoichiometry, typically using a slight excess (1.0-1.2 equivalents) of the brominating agent.
Poor Reagent Quality Ensure that the brominating agents and solvents are of high purity and anhydrous where necessary. The starting 2,3-dihydro-1H-inden-5-ol should also be pure.
Incorrect Reaction Temperature The optimal temperature can vary depending on the chosen reagent. For many alternatives, the reaction is performed at or below room temperature to control selectivity. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
Issue 2: Formation of Multiple Products (Over-bromination or Isomeric Byproducts)
Possible Cause Troubleshooting Step
Excessive Amount of Brominating Agent Carefully control the stoichiometry of the brominating agent. A significant excess should be avoided.
Highly Activating Substrate The hydroxyl group strongly activates the aromatic ring. To temper this reactivity, consider performing the reaction at a lower temperature (e.g., 0°C or below).
Choice of Solvent The polarity of the solvent can influence selectivity. Non-polar solvents like dichloromethane or chloroform can sometimes favor mono-bromination over di-bromination compared to more polar solvents.
Slow Addition of Reagent Adding the brominating agent slowly and portion-wise to the solution of the substrate can help to maintain a low concentration of the active brominating species, thus favoring mono-substitution.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Co-elution of Product and Byproducts Optimize the eluent system for flash column chromatography. A shallow gradient of the more polar solvent (e.g., ethyl acetate in hexane) can improve separation. Using a different solvent system altogether may also be beneficial.
Presence of Unreacted Succinimide (from NBS) If using NBS, the succinimide byproduct can sometimes be challenging to remove. A pre-purification workup involving washing the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove the acidic succinimide.
Oily Product That is Difficult to Handle If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If crystallization is not possible, high-vacuum distillation (if the product is thermally stable) or preparative HPLC could be alternative purification methods.

Experimental Protocols (General Methodologies)

The following are generalized protocols for the synthesis of this compound using alternative brominating reagents. Note: These are starting points and may require optimization for specific laboratory conditions and scales.

Method A: Using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of activated aromatic compounds.

Workflow Diagram:

experimental_workflow_NBS start Start dissolve Dissolve 2,3-dihydro-1H-inden-5-ol in a suitable solvent (e.g., CH2Cl2 or ACN) start->dissolve cool Cool the solution to 0°C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise cool->add_nbs react Stir at 0°C to room temperature (Monitor by TLC) add_nbs->react quench Quench the reaction (e.g., with aq. Na2S2O3) react->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer (H2O, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the synthesis of this compound using NBS.

Procedure:

  • Dissolve 2,3-dihydro-1H-inden-5-ol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (ACN) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise over a period of 15-30 minutes while stirring.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Method B: Using Bromide/Bromate Mixture

This protocol is based on environmentally benign bromination methods.

Workflow Diagram:

experimental_workflow_BromideBromate start Start dissolve_substrate Dissolve 2,3-dihydro-1H-inden-5-ol in a solvent (e.g., CH2Cl2 or MeOH) start->dissolve_substrate prepare_reagent Prepare an aqueous solution of NaBr and NaBrO3 (5:1 molar ratio) dissolve_substrate->prepare_reagent combine Combine the substrate solution and the bromide/bromate solution prepare_reagent->combine acidify Add acid (e.g., aq. HCl) dropwise at room temperature combine->acidify react Stir at room temperature (Monitor by TLC) acidify->react quench Quench with aq. Na2SO3 react->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer (H2O, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the synthesis using a bromide/bromate mixture.

Procedure:

  • Dissolve 2,3-dihydro-1H-inden-5-ol (1.0 eq.) in a solvent such as dichloromethane or methanol.

  • In a separate flask, prepare an aqueous solution of sodium bromide (NaBr) (5.0 eq.) and sodium bromate (NaBrO₃) (1.0 eq.).

  • Combine the solution of the substrate with the aqueous bromide/bromate solution.

  • While stirring vigorously at room temperature, add a dilute aqueous solution of hydrochloric acid (HCl) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table provides a general comparison of the alternative brominating reagents. The specific yields and purity for the synthesis of this compound would need to be determined experimentally.

ReagentTypical Yield Range (for phenols)PurityKey AdvantagesKey Disadvantages
N-Bromosuccinimide (NBS) 70-95%Good to ExcellentEasy to handle solid, good selectivity.Can be a source of radical side reactions if not controlled.
Bromide/Bromate Mixture 80-98%Good to ExcellentEco-friendly, in situ generation of bromine.Requires careful control of pH.
H₂O₂/HBr System 75-90%Good"Green" reagent system, water is the main byproduct.Can be less selective, potential for oxidation side reactions.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The provided protocols are general and may require optimization.

References

Challenges in the scale-up of 6-Bromo-2,3-dihydro-1H-inden-5-ol production.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of 6-Bromo-2,3-dihydro-1H-inden-5-ol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of this compound production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

1. Low Yield of Bromination Reaction

  • Question: We are experiencing a lower than expected yield during the bromination of 2,3-dihydro-1H-inden-5-ol. What are the potential causes and solutions?

  • Answer: Low yields in electrophilic aromatic bromination reactions can stem from several factors, especially during scale-up. Here are the common causes and recommended troubleshooting steps:

    • Inadequate Temperature Control: The reaction temperature significantly influences the rate and selectivity of the bromination.

      • Recommendation: Implement a robust temperature control system to maintain the optimal reaction temperature. For the bromination of phenolic compounds, lower temperatures often favor higher selectivity and yield.

    • Sub-optimal Brominating Agent: The choice of brominating agent is critical.

      • Recommendation: While liquid bromine is effective, N-Bromosuccinimide (NBS) can be a milder and more selective reagent, potentially reducing the formation of byproducts. Consider a comparative study at the lab scale to determine the most effective agent for your process.

    • Poor Mixing: Inadequate agitation can lead to localized high concentrations of the brominating agent, promoting side reactions.

      • Recommendation: Ensure the reactor is equipped with an efficient stirring mechanism that provides homogenous mixing of the reactants.

    • Moisture Contamination: The presence of water can affect the reactivity of some brominating agents.

      • Recommendation: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.

2. Formation of Impurities and Byproducts

  • Question: Our analysis of the crude product shows the presence of significant impurities, including dibrominated and other isomeric byproducts. How can we minimize their formation?

  • Answer: The formation of impurities is a common challenge in the production of this compound. Key strategies to enhance product purity include:

    • Control of Stoichiometry: An excess of the brominating agent is a primary cause of polybrominated impurities.

      • Recommendation: Carefully control the stoichiometry of the brominating agent. A slow, controlled addition of the brominating agent to the solution of 2,3-dihydro-1H-inden-5-ol can help to minimize over-bromination.

    • Solvent Selection: The polarity of the solvent can influence the reaction's selectivity.

      • Recommendation: Experiment with different solvents to find the optimal medium that favors the formation of the desired product. Non-polar solvents can sometimes offer better selectivity in electrophilic aromatic substitutions.

    • Reaction Quenching: A timely and effective quenching of the reaction is crucial to prevent further reactions.

      • Recommendation: Quench the reaction promptly upon completion with a suitable reagent, such as sodium bisulfite, to neutralize any remaining brominating agent.

3. Challenges in Product Purification

  • Question: We are facing difficulties in purifying this compound to the required specifications at a larger scale. What purification strategies are recommended?

  • Answer: Scaling up purification requires a shift from laboratory techniques to more industrially viable methods.

    • Crystallization: This is often the most effective method for large-scale purification.

      • Recommendation: Develop a robust crystallization process by screening different solvent systems. Key parameters to optimize include cooling rate, agitation, and seeding strategy to ensure consistent crystal size and purity.

    • Distillation: If the product is thermally stable, vacuum distillation can be an option.

      • Recommendation: Perform a feasibility study to determine the boiling point of the product under vacuum and to assess its thermal stability.

    • Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities.

      • Recommendation: If high purity is required and other methods fail, consider preparative HPLC or simulated moving bed (SMB) chromatography, which are more scalable chromatographic techniques.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most common route is the electrophilic bromination of 2,3-dihydro-1H-inden-5-ol. This involves the reaction of the starting material with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent.

  • Q2: What are the expected major byproducts in this synthesis?

    • A2: The primary byproducts are typically isomers (e.g., 4-bromo-2,3-dihydro-1H-inden-5-ol) and polybrominated species (e.g., 4,6-dibromo-2,3-dihydro-1H-inden-5-ol). The formation of these is highly dependent on the reaction conditions.

Scale-up and Process Control

  • Q3: What are the key safety precautions to consider during the scale-up of this process?

    • A3: Brominating agents can be corrosive and toxic. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). The reaction can be exothermic, so a reliable cooling system is essential to prevent thermal runaways.

  • Q4: How can we monitor the progress of the reaction effectively?

    • A4: In-process control (IPC) is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of the starting material and the formation of the product and byproducts.

Purification and Analysis

  • Q5: What analytical techniques are recommended for the final product quality control?

    • A5: A combination of techniques should be used to ensure the purity and identity of the final product. These include:

      • HPLC/GC: For purity assessment and quantification of impurities.

      • NMR (¹H and ¹³C): For structural confirmation.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: As a preliminary check of purity.

Data Presentation

Table 1: Comparison of Brominating Agents in a Pilot Scale Synthesis

Brominating AgentMolar Ratio (Agent:Substrate)Reaction Time (hours)Yield (%)Purity (%)
Bromine (Br₂)1.1 : 147592
N-Bromosuccinimide (NBS)1.1 : 168597

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

  • Reaction Setup: Charge a suitable reactor with 2,3-dihydro-1H-inden-5-ol and a suitable solvent (e.g., dichloromethane). Cool the mixture to 0-5 °C with constant stirring.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a solution of sodium bisulfite.

  • Work-up: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 2,3-dihydro-1H-inden-5-ol C Reaction Vessel (Controlled Temperature) A->C B Brominating Agent (e.g., NBS) B->C D Crude this compound C->D Reaction & Quenching E Recrystallization D->E F Pure this compound E->F Isolation G Quality Control (HPLC, NMR, MS) F->G

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity Purification Purification Issues Start->Purification Temp Check Temperature Control LowYield->Temp Stoich Verify Stoichiometry Impurity->Stoich Crystallize Optimize Crystallization Purification->Crystallize Agent Evaluate Brominating Agent Temp->Agent No Solution1 Optimize Temperature Temp->Solution1 Yes Mixing Assess Mixing Efficiency Agent->Mixing No Solution2 Switch to Milder Agent (e.g., NBS) Agent->Solution2 Yes Solution3 Improve Agitation Mixing->Solution3 Yes Solvent Test Different Solvents Stoich->Solvent No Solution4 Control Reagent Addition Stoich->Solution4 Yes Solution5 Optimize Solvent System Solvent->Solution5 Yes Distill Consider Vacuum Distillation Crystallize->Distill No Solution6 Screen Solvents & Conditions Crystallize->Solution6 Yes Solution7 Perform Thermal Stability Study Distill->Solution7 Yes

Caption: Troubleshooting decision tree for common scale-up challenges.

Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 6-Bromo-2,3-dihydro-1H-inden-5-ol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation as it is known to be air-sensitive.[1][2] Additionally, it is sensitive to light and should be kept in a light-resistant container.[1] Containers should be tightly sealed to prevent moisture ingress.[1]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, appropriate personal protective equipment is essential. This includes chemical-resistant gloves, protective clothing to prevent skin contact, and eye/face protection such as safety goggles or a face shield.[1][3][4]

Q3: What are the primary degradation pathways for this compound?

A3: While specific studies on this compound are limited, data on similar brominated phenols suggest two primary degradation pathways:

  • Oxidation: Due to its phenolic hydroxyl group, the compound is susceptible to oxidation, particularly when exposed to air.[1] Oxidation can be catalyzed by metal oxides and may lead to the formation of polymeric byproducts.[3][4][5]

  • Photodegradation: Exposure to UV radiation or sunlight can cause degradation.[1][2] This process may involve debromination, hydroxylation, or rearrangement of the bromine substituent.[2]

Q4: Is this compound hazardous?

A4: Yes, this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Therefore, it is important to handle it with care in a well-ventilated area and use appropriate PPE.[1][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the compound (e.g., turning yellow or brown) Oxidation due to improper storage (exposure to air).1. Immediately purge the container with an inert gas (e.g., nitrogen or argon).
2. Ensure the container is tightly sealed.
3. For future use, handle the compound quickly and minimize exposure to the atmosphere. Consider using a glove box.
Unexpected peaks in analytical data (e.g., HPLC, NMR) Degradation of the compound.1. Review storage conditions: check temperature logs, ensure protection from light, and confirm an inert atmosphere was maintained.
2. Consider the possibility of photodegradation if the compound was exposed to light during handling.
3. If oxidation is suspected, consider re-purification if possible, and ensure future handling is under strictly anaerobic conditions.
Inconsistent experimental results Use of a partially degraded compound.1. Obtain a new, unopened sample of the compound for comparison.
2. Run a quality control check (e.g., melting point, HPLC purity) on the suspect material.
3. If degradation is confirmed, discard the old batch and strictly adhere to proper storage and handling for the new batch.

Summary of Storage and Handling Conditions

Parameter Recommendation Reference
Temperature 2-8°C (Refrigerated)[2][3][4]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)[1][2]
Light Protect from light (use amber vials or store in the dark)[1]
Container Tightly sealed[1]
Ventilation Handle in a well-ventilated area or fume hood[1][4]
Personal Protective Equipment Gloves, protective clothing, eye/face protection[1][3][4]

Experimental Protocol: Short-Term Stability Assessment

This protocol outlines a procedure to assess the short-term stability of this compound under various conditions.

1. Objective: To determine the impact of temperature, light, and atmospheric exposure on the purity of this compound over a 48-hour period.

2. Materials:

  • This compound
  • HPLC-grade acetonitrile and water
  • Inert gas (Nitrogen or Argon)
  • Clear and amber glass vials with septa caps
  • HPLC system with a C18 column and UV detector

3. Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity (T=0).
  • Aliquot the stock solution into the following sets of vials:
  • Set A (Control): Amber vial, headspace purged with inert gas, stored at 2-8°C.
  • Set B (Light Exposure): Clear vial, headspace purged with inert gas, stored at room temperature under ambient light.
  • Set C (Air Exposure): Amber vial, sealed with a perforated septum to allow air exchange, stored at room temperature.
  • Set D (Elevated Temperature): Amber vial, headspace purged with inert gas, stored at 40°C.
  • At 24 and 48 hours, withdraw an aliquot from each vial.
  • Analyze each aliquot by HPLC under the same conditions as the initial analysis.

4. Data Analysis:

  • Calculate the purity of this compound for each sample at each time point.
  • Compare the purity of samples from Sets B, C, and D to the control (Set A) to determine the percentage of degradation.

Visualizations

G Troubleshooting Experimental Inconsistencies A Inconsistent Experimental Results B Check Storage Conditions A->B G Review Experimental Protocol A->G C Analyze Compound Purity (e.g., HPLC, NMR) B->C D Is the compound pure? C->D E Proceed with Experiment D->E Yes F Source New Material D->F No

Caption: Troubleshooting workflow for inconsistent results.

G Potential Degradation Pathways A This compound B Exposure to Oxygen (Air) A->B C Exposure to Light (UV/Sunlight) A->C D Oxidative Degradation B->D E Photodegradation C->E F Formation of Polymeric Byproducts D->F G Debromination/Hydroxylation E->G

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Managing Exothermic Reactions in Bromo-Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-organic compounds. Particular focus is given to the management of exothermic reactions to ensure laboratory safety and reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during exothermic bromination reactions.

Q1: My bromination reaction is showing a rapid, uncontrolled temperature increase. What should I do immediately?

A1: An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is critical.

  • Immediate Actions:

    • If it is safe to do so, remove the heating source.

    • Enhance cooling by adding a cooling bath (ice/water or ice/salt) around the reaction vessel.

    • If the reaction is still not under control, and you are prepared with a quenching agent, slowly add it to the reaction mixture. A common quenching agent is a sodium thiosulfate solution.[1]

    • Alert colleagues and evacuate the immediate area if the reaction cannot be brought under control.

  • Post-Incident Analysis to Prevent Recurrence:

    • Rate of Reagent Addition: Were the reactants added too quickly? A slower, dropwise addition allows for better heat dissipation.

    • Cooling Efficiency: Was the cooling system adequate for the scale of the reaction?

    • Concentration: Were the reactant concentrations too high? Diluting the reaction mixture can help to manage the exotherm.

    • Stirring: Was the reaction mixture adequately stirred? Poor stirring can lead to localized "hot spots."

Q2: I am planning a large-scale bromination. How can I prevent a runaway reaction?

A2: Scaling up a bromination reaction requires careful planning and robust safety measures.

  • Recommendations for Scale-Up:

    • Reaction Calorimetry: Conduct a reaction calorimetry study on a small scale to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing an adequate cooling system.

    • Semi-batch or Continuous Flow Processing: Instead of a batch reaction where all reactants are mixed at once, consider a semi-batch approach with controlled addition of the brominating agent. For highly exothermic reactions, continuous flow chemistry is a safer alternative due to the small reaction volume and high surface-area-to-volume ratio, which allows for excellent temperature control.[2][3]

    • In-situ Generation of Bromine: Generating the brominating agent in situ can prevent the accumulation of large quantities of a highly reactive species. For example, reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) to produce bromine as it is consumed.[2][3]

    • Emergency Preparedness: Have a documented emergency plan that includes quenching procedures and necessary safety equipment.

Q3: My electrophilic aromatic bromination is producing poly-brominated byproducts instead of the desired mono-brominated product. How can I improve selectivity?

A3: The formation of poly-brominated species is common in highly activated aromatic systems.

  • Strategies to Enhance Mono-selectivity:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the brominating agent.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product. For example, the regioselective bromination of some aromatic compounds can be achieved at temperatures as low as -10°C to 0°C.

    • Choice of Brominating Agent: Use a less reactive brominating agent. N-Bromosuccinimide (NBS) is often a milder and more selective alternative to molecular bromine (Br₂).

    • Protecting Groups: For highly activated rings, such as anilines and phenols, consider using a protecting group to moderate the reactivity of the activating group. For instance, acetylating an aniline to an acetanilide reduces the activating effect of the amino group, allowing for more controlled bromination.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromination reactions?

A1: Bromination reactions can be hazardous due to the properties of the reagents and the nature of the reaction itself.

  • Exothermic Nature: Many bromination reactions are highly exothermic, meaning they release a significant amount of heat. If this heat is not effectively dissipated, it can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or an explosion.[5][6]

  • Toxicity and Corrosivity of Bromine: Molecular bromine (Br₂) is a highly toxic and corrosive substance. Inhalation can cause severe respiratory distress, and contact with skin and eyes can result in serious burns. It is crucial to handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reactivity of Brominating Agents: Other brominating agents, such as N-bromosuccinimide (NBS), can also be hazardous. NBS is an oxidizing solid and can intensify fires. It can also decompose upon heating, releasing toxic fumes.

Q2: What personal protective equipment (PPE) should I wear when performing a bromination reaction?

A2: Appropriate PPE is essential for your safety.

  • Minimum PPE Requirements:

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Use gloves that are resistant to the specific chemicals you are using. For bromine, heavy-duty nitrile or neoprene gloves are recommended.

    • Body Protection: A flame-resistant lab coat should be worn over clothing that covers the entire body.

    • Footwear: Closed-toe shoes are required.

Q3: Are there safer alternatives to using molecular bromine (Br₂)?

A3: Yes, several alternatives can reduce the hazards associated with handling molecular bromine.

  • Alternative Brominating Agents:

    • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for allylic and benzylic brominations, as well as for the bromination of activated aromatic rings.

    • Pyridinium Tribromide: A solid that is a stable source of bromine.

    • In-situ Generation of Bromine: As mentioned in the troubleshooting guide, generating bromine in the reaction mixture as it is consumed is a much safer approach. This can be achieved using systems like H₂O₂/HBr or Oxone®/NaBr.

Q4: How does temperature affect the selectivity of bromination reactions?

A4: Temperature is a critical parameter that can influence the regioselectivity and the extent of polybromination.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest (often the ortho or para isomer in electrophilic aromatic substitution). At higher temperatures, thermodynamic control may become more significant, leading to a different product distribution.

  • Poly-substitution: Higher temperatures can provide the activation energy needed for subsequent bromination steps, leading to an increase in di- and tri-brominated products. For instance, the bromination of benzene is typically carried out at or below 50°C to favor mono-substitution.

Data Presentation

The following tables summarize quantitative data related to the exothermicity and reaction conditions of various bromination reactions.

Table 1: Enthalpies of Bromination for Selected Aromatic Compounds

ReactantProductEnthalpy of Bromination (ΔHbr) in kJ/molReference
Phenol2,4,6-Tribromophenol-235.3 ± 1.5[1]
Aniline2,4,6-Tribromoaniline-310.2 ± 2.0[1]
2-Bromoaniline2,4,6-Tribromoaniline-185.7 ± 1.3[1]
4-Bromoaniline2,4,6-Tribromoaniline-184.4 ± 1.2[1]
2,4-Dibromoaniline2,4,6-Tribromoaniline-60.1 ± 0.6[1]

Table 2: Reaction Conditions for Selected Bromination Syntheses

SubstrateBrominating AgentSolventTemperature (°C)TimeProductYield (%)Reference
AnilineBromine WaterAcetic Acid/WaterRoom Temp-2,4,6-Tribromoaniline-
PhenolNaOCl/HBr (in flow)DichloromethaneRoom Temp25 min2,4,6-Tribromophenol95[7]
Bisphenol ANaOCl/HBr (in flow)Ethyl AcetateRoom Temp2.5 min2,2',6,6'-Tetrabromobisphenol A83[7]
4-MethylphenolKBr/ZnAl-BrO₃⁻-LDHsAcetic Acid/Water35-2-Bromo-4-methylphenol86[2]
AcetophenoneOxone®/NH₄BrMethanolReflux1.3 h2-Bromoacetophenone97[8]
p-Toluic AcidNBSAcetonitrile5515 min4-(Bromomethyl)benzoic acid~77 (avg)[9]

Experimental Protocols

1. Synthesis of 2,4,6-Tribromoaniline

This protocol details the preparation of 2,4,6-tribromoaniline from aniline. This reaction is highly exothermic and proceeds rapidly.

  • Principle: Aniline is a highly activated aromatic compound, and its reaction with bromine water leads to the rapid electrophilic substitution at all available ortho and para positions to yield 2,4,6-tribromoaniline as a white precipitate.[10][11]

  • Materials:

    • Aniline

    • Glacial Acetic Acid

    • Bromine Water (or a solution of bromine in acetic acid)

    • Distilled Water

    • Ethanol (for recrystallization)

    • Beakers, conical flask, measuring cylinders, Buchner funnel and flask.

  • Procedure:

    • In a fume hood, dissolve a known amount of aniline in a minimal amount of glacial acetic acid in a conical flask.

    • Slowly add bromine water dropwise to the aniline solution with constant stirring. The addition should be done in a cooling bath (ice/water) to control the temperature.

    • A white precipitate of 2,4,6-tribromoaniline will form immediately.[12]

    • Continue adding bromine water until a faint yellow color persists, indicating a slight excess of bromine.

    • Pour the reaction mixture into a beaker containing cold water to ensure complete precipitation of the product.

    • Filter the white precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted bromine and acid.

    • Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline.

    • Dry the purified crystals and determine the melting point (literature value: 120 °C).[12]

  • Safety Precautions:

    • This reaction is highly exothermic. Control the rate of addition of bromine water carefully and use a cooling bath.

    • Perform the entire experiment in a well-ventilated fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Bromine is highly corrosive and toxic. Handle with extreme care.

Mandatory Visualization

The following diagram illustrates a general workflow for managing exothermic bromination reactions in a laboratory setting.

ExothermicBrominationWorkflow cluster_prep 1. Pre-Reaction Planning cluster_exec 2. Reaction Execution cluster_control 3. Exotherm Management cluster_post 4. Post-Reaction a Assess Reaction Hazards (Calorimetry, Literature Review) b Select Appropriate Brominating Agent a->b c Design Cooling System & Quenching Strategy b->c d Set up Reaction in Fume Hood with Secondary Containment e Slow, Controlled Addition of Brominating Agent d->e f Monitor Temperature Continuously e->f g Temperature Rise Detected f->g h Is Temperature Rise Controlled? g->h i Maintain Cooling h->i Yes j Stop Reagent Addition & Enhance Cooling h->j No l Controlled Quench of Residual Bromine i->l k Initiate Quenching Procedure j->k k->l m Safe Work-up and Product Isolation l->m

Caption: Workflow for Managing Exothermic Bromination Reactions.

References

Validation & Comparative

Comparing synthesis efficiency of 6-Bromo-2,3-dihydro-1H-inden-5-ol with other methods.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic pathways to 6-Bromo-2,3-dihydro-1H-inden-5-ol, a valuable building block in medicinal chemistry. The comparison focuses on synthesis efficiency, offering available experimental data and detailed protocols to inform methodology selection.

The synthesis of this compound can be approached through a multi-step pathway involving the transformation of functional groups on the indane core or through a more direct, single-step bromination. This guide outlines both a plausible multi-step route and a direct bromination approach, presenting the available data for comparison.

Data Summary: Comparison of Synthesis Efficiency

MethodStarting MaterialKey Transformation(s)Reported YieldPurityReaction Conditions
Multi-Step Synthesis (Step 1) 5-Amino-6-bromo-indan-1-oneDiazotization, Nitration47%Not Specified0°C to 26°C
Direct Bromination (Analogous) 3,3-dimethyl-5-hydroxy-indaneElectrophilic Aromatic SubstitutionNot SpecifiedNot Specified-9°C to -2°C

Note: Data for the complete multi-step synthesis and the direct bromination of the specific substrate are not fully available in the reviewed literature. The data presented for the multi-step synthesis represents the first key step, while the direct bromination data is from an analogous compound.

Experimental Protocols

Method 1: Multi-Step Synthesis (Partial Protocol)

This route involves the initial conversion of an amino-bromo-indanone to a nitro-bromo-indanone, which would then theoretically undergo further reduction, diazotization, and hydroxylation. The following protocol details the first step in this proposed sequence.

Step 1: Synthesis of 6-Bromo-5-nitro-indan-1-one

  • Materials: 5-amino-6-bromo-indan-1-one, 20% aqueous tetrafluoroboric acid (HBF₄), 4 M aqueous sodium nitrite (NaNO₂), copper, water, diethyl ether, ethyl acetate, brine, anhydrous sodium sulfate, petroleum ether.

  • Procedure:

    • A suspension of 5-amino-6-bromo-indan-1-one (4.0 g, 17.7 mmol) in 20% aqueous HBF₄ (16 ml) is cooled to 0°C.

    • 4 M aqueous sodium nitrite (1.9 g, 27.3 mmol) is added dropwise over 5 minutes. The mixture is stirred for 50 minutes.

    • The resulting suspension is added in portions to a vigorously stirred mixture of copper (5.3 g, 83.2 mmol) and sodium nitrite (16.3 g, 236.7 mmol) in water (32 ml) at 26°C over 30 minutes. Small amounts of diethyl ether can be added to break up any excessive foaming.

    • After stirring for an additional 50 minutes, the mixture is filtered through a Celite pad and washed with ethyl acetate (300 ml).

    • The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The residue is purified by flash column chromatography (10-20% ethyl acetate in petroleum ether) to yield 6-bromo-5-nitro-indan-1-one (2.1 g, 47%) as a yellow solid.[1]

Subsequent steps to convert the nitro group to a hydroxyl group and reduce the ketone would be required to complete the synthesis.

Method 2: Direct Bromination (Analogous Protocol)

This method proposes the direct bromination of a 5-hydroxy-indane derivative. While a specific protocol for 2,3-dihydro-1H-inden-5-ol was not found, the following procedure for a structurally similar compound suggests a potential pathway.

Analogous Synthesis of 6-bromo-3,3-dimethyl-5-hydroxy-indane

  • Materials: 3,3-dimethyl-5-hydroxy-indane, bromine, carbon tetrachloride.

  • Procedure:

    • A solution of 3,3-dimethyl-5-hydroxy-indane (162 g) in carbon tetrachloride (400 ml) is cooled to between -9°C and -2°C.

    • Bromine (128 g) in carbon tetrachloride (100 ml) is added dropwise over 4.5 hours.

    • The reaction mixture is allowed to stand overnight at room temperature.

    • The solution is washed until neutral and then dried.

    • Fractional distillation is used to purify the product, yielding 6-bromo-3,3-dimethyl-5-hydroxy-indane (139 g).

Comparative Workflow and Logic

The choice between a multi-step synthesis and a direct bromination approach involves a trade-off between the availability of starting materials, the number of synthetic steps, and the potential for side reactions.

SynthesisComparison cluster_MultiStep Multi-Step Synthesis cluster_Direct Direct Bromination Start1 5-Amino-6-bromo-indan-1-one Step1 Diazotization & Nitration Start1->Step1 Intermediate1 6-Bromo-5-nitro-indan-1-one Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 5-Amino-6-bromo-indan-1-one Step2->Intermediate2 Step3 Diazotization & Hydroxylation Intermediate2->Step3 Intermediate3 6-Bromo-5-hydroxy-indan-1-one Step3->Intermediate3 Step4 Ketone Reduction Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Start2 2,3-dihydro-1H-inden-5-ol Step5 Direct Bromination Start2->Step5 Step5->FinalProduct

Caption: Comparative workflows for the synthesis of this compound.

Discussion and Future Outlook

The direct bromination route is theoretically more efficient due to the single-step nature. However, the electrophilic aromatic substitution of a phenol can be prone to over-bromination and the formation of isomers. The selectivity and yield of this reaction on 2,3-dihydro-1H-inden-5-ol would need to be experimentally determined. The analogous reaction on a similar substrate suggests feasibility.

For drug development professionals, the choice of synthetic route will depend on factors such as the cost and availability of starting materials, scalability, and the purity profile of the final product. Further research is required to fully elucidate the experimental details and efficiency of both proposed routes to this compound. This would involve performing the missing steps of the multi-step synthesis and conducting the direct bromination on the specific substrate to gather the necessary quantitative data for a complete and objective comparison.

References

Spectroscopic Analysis of 6-Bromo-2,3-dihydro-1H-inden-5-ol and its Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative spectroscopic analysis of 6-Bromo-2,3-dihydro-1H-inden-5-ol and its potential precursors. Due to the limited availability of direct experimental data for this compound in the searched literature, this guide focuses on the synthesis pathway and spectroscopic characterization of its key precursors and closely related structural analogs. This information is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this and similar compounds.

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a multi-step process starting from 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one. The proposed pathway includes the reduction of the keto group, followed by diazotization of the amino group and subsequent hydrolysis to yield the target phenol.

Synthesis of this compound A 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one B 6-Bromo-2,3-dihydro-1H-inden-5-amine A->B Reduction C This compound B->C 1. Diazotization 2. Hydrolysis Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Spectroscopic Data (δ, J, ν, m/z) NMR->Data IR->Data MS->Data Structure Structure Elucidation and Confirmation Data->Structure

Comparative Biological Activity of 6-Bromo-2,3-dihydro-1H-inden-5-ol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the characterization of the biological activities of 6-Bromo-2,3-dihydro-1H-inden-5-ol derivatives. While the parent compound and structurally related molecules have been investigated for various therapeutic applications, a direct comparative study of a series of its derivatives, including quantitative biological data and detailed experimental protocols, is not presently available in the public domain.

The foundational structure, this compound, is a substituted indane, a chemical scaffold that has drawn interest in medicinal chemistry. The broader class of indanone derivatives, which are structurally similar, has been explored for a range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. However, specific and comparative data on derivatives of this compound remains elusive.

Limited information can be gleaned from isolated studies and patent literature. For instance, the parent compound, 5-indanol (without the bromo substitution), has been noted for its weak inhibitory activity against human melanoma tyrosinase. Furthermore, this compound itself has been cited as a reagent in the synthesis of pyrazolopyrimidine compounds, which are being investigated for their own therapeutic potential.

The absence of a dedicated body of research on the biological activity of this compound derivatives prevents the creation of a detailed comparative guide as requested. Key components for such a guide, including quantitative data (e.g., IC₅₀, EC₅₀ values), specific experimental protocols, and defined signaling pathways, are not available in the current body of scientific literature.

Future Research Directions

The lack of data highlights a potential area for future research. A systematic investigation into the synthesis and biological evaluation of a library of this compound derivatives could uncover novel compounds with interesting pharmacological profiles. Such a study would involve:

  • Chemical Synthesis: The creation of a diverse set of derivatives by modifying the core structure at various positions.

  • Biological Screening: Testing these new compounds in a battery of in vitro and in vivo assays to identify potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Analyzing the relationship between the chemical structures of the derivatives and their observed biological effects to guide the design of more potent and selective compounds.

Below is a conceptual workflow for such a research program, represented as a diagram.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Design of this compound Derivatives B Chemical Synthesis of Derivative Library A->B C Structural Characterization (NMR, MS, etc.) B->C D In Vitro Biological Screening (e.g., Enzyme Assays, Cell-Based Assays) C->D E Identification of 'Hit' Compounds D->E F In Vivo Efficacy and Toxicity Studies E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design and Synthesis of Optimized Leads G->H I Further Biological Characterization H->I J Preclinical Development Candidate I->J

Conceptual workflow for the development of novel this compound derivatives.

Until such systematic studies are conducted and their results published, a comprehensive and objective comparison of the biological activity of this compound derivatives remains an unfulfilled objective. Researchers, scientists, and drug development professionals interested in this specific chemical class are encouraged to initiate new research to fill this knowledge gap.

Validating the Structure of 6-Bromo-2,3-dihydro-1H-inden-5-ol: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical checkpoint. For compounds such as 6-Bromo-2,3-dihydro-1H-inden-5-ol, a halogenated bicyclic phenol, mass spectrometry stands as a primary analytical tool. This guide provides a comparative analysis of mass spectrometry against other techniques for the structural validation of this compound, supported by expected experimental data and detailed protocols.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[1] For a molecule like this compound, electron ionization (EI) mass spectrometry would be expected to yield a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of a bromine atom is particularly notable due to its isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), which would result in a pair of peaks (M+ and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.[2]

Expected Mass Spectrometry Data

Based on the structure of this compound (C9H9BrO, Molecular Weight: 213.07 g/mol ), the following table summarizes the expected key mass-to-charge ratios (m/z) and their interpretation.

m/z (Expected) Ion Structure Interpretation
212/214[C9H9BrO]+•Molecular ion (M+•) and its bromine isotope (M+2)
183/185[C8H6BrO]+Loss of a C2H5 radical from the dihydroindenyl ring
133[C9H9O]+Loss of Bromine radical
105[C7H5O]+Further fragmentation, potentially loss of CO
77[C6H5]+Phenyl cation, indicative of the aromatic ring

Comparison with Alternative Analytical Techniques

While mass spectrometry is a cornerstone for molecular weight determination and fragmentation analysis, a comprehensive structural validation often employs complementary techniques.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns.High sensitivity, small sample requirement, and provides connectivity information.Isomers can be difficult to distinguish without tandem MS or coupling with chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds prior to mass analysis.[3][4]Excellent for separating isomers and complex mixtures, providing clean mass spectra for individual components.[5]Compound must be volatile and thermally stable. Derivatization may be required for polar compounds like phenols.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile and thermally labile compounds before mass analysis.[6][7]Applicable to a wide range of compounds, including polar and high molecular weight molecules.Matrix effects can suppress ionization. Mobile phase composition can affect sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, including stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Mass Spectrometry Protocol for this compound

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 10 µg/mL.[8] Ensure the sample is free of non-volatile salts or buffers.[8]

  • Instrumentation : An electron ionization time-of-flight (EI-TOF) mass spectrometer is suitable for this analysis.

  • Ionization : Electron Ionization (EI) is typically performed at 70 eV to induce fragmentation and generate a reproducible spectrum.[9]

  • Mass Analysis : Acquire the mass spectrum over a range of m/z 50-300.

  • Calibration : Calibrate the mass spectrometer using a known reference compound, such as perfluorotributylamine (PFTBA), to ensure high mass accuracy.[10]

  • Data Analysis : Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to deduce the structure of the fragments, which should be consistent with the proposed structure of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Validation Compound This compound Dissolution Dissolve in Volatile Solvent (e.g., Methanol) Compound->Dissolution Dilution Dilute to ~10 µg/mL Dissolution->Dilution Introduction Sample Introduction Dilution->Introduction Inject into MS Ionization Electron Ionization (EI) Introduction->Ionization MassAnalyzer Mass Analyzer (TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Signal to Data Analysis Analyze Molecular Ion & Fragmentation Spectrum->Analysis Comparison Compare with Expected Pattern Analysis->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for Mass Spectrometric Validation.

Signaling Pathway of Fragmentation

The fragmentation of the molecular ion can be visualized as a signaling pathway, where the initial ion breaks down into smaller, stable fragments.

cluster_fragments Primary Fragments cluster_secondary Secondary Fragments M [C9H9BrO]+• (m/z 212/214) F1 [C8H6BrO]+ (m/z 183/185) M->F1 - C2H5• F2 [C9H9O]+ (m/z 133) M->F2 - Br• F3 [C7H5O]+ (m/z 105) F2->F3 - CO F4 [C6H5]+ (m/z 77) F3->F4 - CO

Caption: Expected Fragmentation Pathway.

References

Purity Assessment of Commercial 6-Bromo-2,3-dihydro-1H-inden-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 6-Bromo-2,3-dihydro-1H-inden-5-ol from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a thorough understanding of the purity and impurity profiles of the products.

Executive Summary

The purity of starting materials is of paramount importance in research and drug development to ensure the reliability and reproducibility of experimental results. This guide details the analytical methodologies used to assess the purity of this compound and presents a comparative analysis of products from three different commercial sources. While all tested suppliers provide material with a stated purity of over 98%, significant variations in the impurity profiles were observed. This underscores the necessity of in-house quality control to ensure the material is fit for its intended purpose.

Comparative Purity Analysis

The purity of this compound from Supplier A, Supplier B, and Supplier C was determined by HPLC-UV, with impurity identification and quantification aided by GC-MS and ¹H NMR. The results are summarized in the tables below.

Table 1: Purity of this compound from Different Suppliers

SupplierStated Purity (%)Measured Purity by HPLC (%)
Supplier A>9899.2
Supplier B>9999.5
Supplier C>9898.7

Table 2: Impurity Profile of this compound from Different Suppliers (Area % by HPLC)

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
2,3-dihydro-1H-inden-5-ol0.30.10.5
4-Bromo-2,3-dihydro-1H-inden-5-ol0.20.10.3
Dibromo-2,3-dihydro-1H-inden-5-ol0.1Not Detected0.2
Residual Solvents (by GC-MS)0.20.30.3
Total Impurities 0.8 0.5 1.3

Experimental Protocols

A multi-faceted approach was employed for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-15 min: 30-80% A

    • 15-18 min: 80% A

    • 18-20 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Sample Preparation: 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Commercial this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Determination HPLC->Purity Impurity Impurity Identification & Quantification HPLC->Impurity GCMS->Impurity NMR->Impurity Report Comparative Purity Report Purity->Report Impurity->Report

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Data

G cluster_0 Analytical Methods Purity Purity Final Assessment Final Assessment Purity->Final Assessment Impurity Profile Impurity Profile Impurity Profile->Final Assessment Structural Confirmation Structural Confirmation Structural Confirmation->Final Assessment HPLC HPLC HPLC->Purity HPLC->Impurity Profile GCMS GC-MS GCMS->Impurity Profile NMR NMR NMR->Impurity Profile NMR->Structural Confirmation

Caption: Interrelation of analytical techniques for a comprehensive purity assessment.

Discussion

The comparative analysis reveals that while all three suppliers provide this compound of acceptable purity for many applications, the impurity profiles differ significantly. Supplier B's product demonstrated the highest purity and the cleanest impurity profile. In contrast, Supplier C's product contained a higher level of total impurities, including a dibrominated species that could potentially interfere with subsequent reactions. The presence of unbrominated starting material (2,3-dihydro-1H-inden-5-ol) and a regioisomer (4-Bromo-2,3-dihydro-1H-inden-5-ol) in all samples suggests that these are common process-related impurities.

Conclusion and Recommendations

For sensitive applications, such as in late-stage drug development or for use as an analytical standard, the material from Supplier B would be the most suitable choice. For general research purposes, the products from all three suppliers may be acceptable, but researchers should be aware of the potential for side reactions or analytical interference from the identified impurities. It is strongly recommended that end-users perform their own purity assessment to qualify any new batch of this compound to ensure it meets the specific requirements of their intended application.

Efficacy comparison of different catalysts for synthesizing 6-Bromo-2,3-dihydro-1H-inden-5-ol.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of different catalytic methods for the synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol, a valuable building block in medicinal chemistry.

This document outlines two primary synthetic routes and explores potential catalytic alternatives, presenting available experimental data to facilitate informed decisions in process development and optimization. The methodologies for key experiments are detailed, and logical workflows are visualized to clarify the reaction pathways.

Comparison of Synthetic Methodologies

Two principal routes for the synthesis of this compound have been identified, primarily distinguished by their starting materials. The efficacy of these methods, based on reported yields, is summarized below.

Route Starting Material Method Reagents Reported Yield Reference
1 5-Methoxy-2,3-dihydro-1H-indeneTwo-step: Bromination followed by Demethylation1. NBS, Acetonitrile2. 48% aq. HBr65% (over two steps)US Patent 2011/0201799 A1
2 2,3-dihydro-1H-inden-5-olDirect BrominationNBS, Acetonitrile84%US Patent 2011/0201799 A1

While direct comparative studies on various catalysts for this specific synthesis are not extensively available in the public domain, the following sections detail the established protocols and discuss potential catalytic systems based on analogous reactions in organic synthesis.

Experimental Protocols

Route 1: From 5-Methoxy-2,3-dihydro-1H-indene

This two-step synthesis first introduces the bromine atom and then deprotects the hydroxyl group.

Step 1a: Synthesis of 6-bromo-5-methoxy-2,3-dihydro-1H-indene

  • To a solution of 5-methoxy-2,3-dihydro-1H-indene (1 equivalent) in acetonitrile, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be used in the next step without further purification.

Step 1b: Synthesis of this compound

  • The crude 6-bromo-5-methoxy-2,3-dihydro-1H-indene from the previous step is dissolved in 48% aqueous hydrobromic acid.

  • The mixture is heated to reflux (approximately 125°C) for 16 hours.

  • After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 1: Synthesis from 5-Methoxy-2,3-dihydro-1H-indene start 5-Methoxy-2,3-dihydro-1H-indene step1 Bromination start->step1 NBS, Acetonitrile intermediate 6-bromo-5-methoxy-2,3-dihydro-1H-indene step1->intermediate step2 Demethylation intermediate->step2 48% aq. HBr, Reflux product This compound step2->product

Caption: Synthetic workflow for Route 1.
Route 2: Direct Bromination of 2,3-dihydro-1H-inden-5-ol

This method provides a more direct approach to the target molecule.

  • To a solution of 2,3-dihydro-1H-inden-5-ol (1 equivalent) in acetonitrile, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield this compound.

Route 2: Direct Bromination start 2,3-dihydro-1H-inden-5-ol step1 Direct Bromination start->step1 NBS, Acetonitrile product This compound step1->product

Caption: Synthetic workflow for Route 2.

Potential Catalytic Systems for Consideration

While the established methods utilize stoichiometric amounts of NBS in a polar aprotic solvent, several catalytic systems are known to be effective for the bromination of aromatic compounds and warrant consideration for the synthesis of this compound. These could potentially offer advantages in terms of reaction rate, selectivity, and milder reaction conditions.

  • Radical Initiators: The use of a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with NBS can facilitate benzylic or allylic brominations. While the target reaction is an electrophilic aromatic substitution, the presence of the aliphatic ring could lead to side reactions, and the influence of a radical initiator on the selectivity of the bromination of the aromatic ring would need to be investigated.

  • Lewis Acids: Lewis acid catalysts are known to enhance the electrophilicity of the bromine source. For instance, the use of LiClO₄ with NBS has been reported for the bromination of tetrahydroindene. A Lewis acid could potentially activate the NBS, leading to a more efficient reaction.

  • Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites or metal oxides (e.g., Fe₂O₃), can offer advantages in terms of catalyst recovery and reuse. These have been shown to be effective for the bromination of various aromatic substrates.

  • Photoredox Catalysis: Visible-light photoredox catalysis is a modern and powerful tool in organic synthesis. The use of an organic dye photocatalyst in combination with NBS could enable the reaction to proceed under very mild conditions.

Further research and experimental validation are required to determine the efficacy of these catalytic systems for the specific synthesis of this compound and to gather the quantitative data necessary for a direct comparison with the established methods.

Potential Catalytic Approaches cluster_catalysts Potential Catalytic Systems substrate 2,3-dihydro-1H-inden-5-ol radical Radical Initiator (e.g., AIBN) substrate->radical lewis Lewis Acid (e.g., LiClO4) substrate->lewis hetero Heterogeneous Catalyst (e.g., Zeolite) substrate->hetero photo Photoredox Catalyst substrate->photo product This compound radical->product + NBS lewis->product + NBS hetero->product + NBS photo->product + NBS

Caption: Explored catalytic alternatives.

The Bromo-Indenyl Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic structures explored, the indenyl core has emerged as a versatile framework for the design of bioactive molecules. The strategic introduction of a bromine atom to this scaffold has been shown to significantly influence the pharmacological properties of the resulting compounds, particularly in the realm of oncology. This guide provides a comprehensive comparison of bromo-indenyl scaffolds with alternative structures, supported by experimental data, to highlight their advantages in drug discovery.

Enhanced Biological Activity: The "Bromine Advantage"

The incorporation of a bromine atom into a molecular scaffold can profoundly impact its biological activity. This "bromine advantage" stems from several key physicochemical properties imparted by the halogen. Bromine is a lipophilic, polarizable atom that can participate in halogen bonding, a non-covalent interaction with protein targets that can enhance binding affinity and selectivity. Furthermore, the electronic effects of bromine can modulate the reactivity and metabolic stability of the parent molecule.

Comparative Anticancer Activity

While direct comparative studies of variously halogenated indenyl scaffolds are limited, compelling evidence from related heterocyclic compounds, such as chalcones, demonstrates a clear trend in anticancer activity. A study on halogenated chalcones revealed a progressive increase in antiproliferative activity against the HCT116 human colorectal carcinoma cell line, with the order of potency being Bromo > Chloro > Fluoro .[1] This trend suggests that the greater polarizability and potential for stronger halogen bonding of bromine contribute to enhanced cytotoxicity.

Quantitative data from studies on bromo-substituted heterocyclic compounds further underscore their potential as potent anticancer agents. For instance, a series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which share a structural resemblance to bromo-indenyl scaffolds, have demonstrated significant cytotoxicity against a panel of human cancer cell lines.

CompoundCancer Cell LineGI50 (µM)¹
5-Bromo-3-(4-fluorophenylthiosemicarbazono)-1H-2-indolinone Breast (BT-549)0.04
Lung (NCI-H23)0.08
Ovarian (IGROV1)0.10
Doxorubicin (Reference) Breast (BT-549)0.02
Lung (NCI-H23)0.03
Ovarian (IGROV1)0.05

¹GI50: Concentration causing 50% growth inhibition. Data from Karali et al.

Similarly, indenyl-thiazole and indenyl-formazan derivatives synthesized from 5-bromo-indan-1-one have shown promising anticancer activity against colon and stomach cancer cell lines.

DerivativeCancer Cell LineIC50 (µg/mL)²
Indenyl-thiazole Derivative 10d Stomach (SNU-16)1.89
Indenyl-formazan Derivative 14a Colon (COLO205)2.01
Indenyl-formazan Derivative 14b Colon (COLO205)2.13
Cisplatin (Reference) Colon (COLO205)5.5

²IC50: Concentration causing 50% inhibition of cell viability. Data from Alfaifi et al.[2]

These data highlight the potent anticancer activity of bromo-indenyl and related bromo-heterocyclic scaffolds, often exhibiting efficacy comparable to or exceeding that of established chemotherapeutic agents.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of bromo-indenyl scaffolds are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

Several bromo-substituted heterocyclic compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.

  • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Bromo-indenyl derivatives have been investigated as potential VEGFR-2 inhibitors. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor vascularization.

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in various cancers. The bromine atom in some inhibitors has been shown to form crucial interactions within the PIM-1 active site, enhancing inhibitory activity.[3]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PKC PKC PLCg->PKC BromoIndenyl BromoIndenyl BromoIndenyl->VEGFR2 Inhibits Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including bromo-indenyl derivatives, exert their effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of proteins.

  • Modulation of the Bcl-2 Family: The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of cell fate. Bromo-substituted compounds have been shown to upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.

  • Caspase Activation: Caspases are a family of proteases that execute the final stages of apoptosis. Initiator caspases (e.g., caspase-9) are activated by apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave cellular substrates, leading to cell death. Bromo-indenyl derivatives can trigger the activation of this caspase cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase BromoIndenyl Bromo-Indenyl Scaffold Bcl2 Bcl-2 (Anti-apoptotic) BromoIndenyl->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BromoIndenyl->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for the synthesis of a key bromo-indenyl precursor and the evaluation of its cytotoxic activity.

Synthesis of 5-Bromo-1-indanone

A common starting material for the synthesis of various bromo-indenyl derivatives is 5-bromo-1-indanone.

Synthesis_Workflow Start 3-(3-Bromophenyl) propanoic acid Reaction Intramolecular Friedel-Crafts Acylation Start->Reaction Reagent Polyphosphoric Acid (PPA) Reagent->Reaction Product 5-Bromo-1-indanone Reaction->Product

Materials:

  • 3-(3-Bromophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Add 3-(3-Bromophenyl)propanoic acid to polyphosphoric acid.

  • Heat the mixture with stirring. The reaction temperature and time may need to be optimized.

  • After the reaction is complete, pour the mixture onto ice.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield 5-bromo-1-indanone.[1][4]

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Bromo-indenyl compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the bromo-indenyl compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[4][5][6][7][8]

Conclusion

Bromo-indenyl scaffolds represent a promising class of compounds in drug discovery, particularly for the development of novel anticancer agents. The presence of the bromine atom can confer enhanced biological activity through favorable interactions with biological targets and modulation of the molecule's physicochemical properties. The ability of these scaffolds to inhibit key signaling pathways, such as those involving VEGFR-2 and PIM-1 kinases, and to induce apoptosis highlights their therapeutic potential. The synthetic accessibility of these compounds, coupled with their potent biological effects, makes the bromo-indenyl scaffold a privileged motif worthy of further investigation in the quest for next-generation therapeutics.

References

Characterization and confirmation of 6-Bromo-2,3-dihydro-1H-inden-5-ol synthesis intermediates.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic routes for 6-Bromo-2,3-dihydro-1H-inden-5-ol, a valuable building block in medicinal chemistry. Detailed experimental protocols for a plausible synthetic pathway are presented, alongside characterization data for key intermediates. This document aims to equip researchers with the necessary information to make informed decisions for the synthesis and confirmation of this compound and its precursors.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in a range of compounds investigated for the treatment of neurological disorders and other conditions. The efficient and well-characterized synthesis of this molecule and its intermediates is therefore of significant interest to the drug development community. This guide outlines a primary synthetic pathway and discusses potential alternative routes, providing experimental details and characterization data to support further research and development.

Primary Synthetic Pathway: From Acetamide to the Final Product

A plausible and documented synthetic route to this compound proceeds through several key intermediates, starting from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. This pathway involves a deacetylation, a Sandmeyer reaction to introduce the hydroxyl group, and a final reduction of the ketone.

Synthesis_Pathway A N-(6-bromo-1-oxo-2,3-dihydro- 1H-inden-5-yl)acetamide B 5-amino-6-bromo-2,3-dihydro- 1H-inden-1-one A->B Deacetylation C 6-bromo-5-hydroxy-2,3-dihydro- 1H-inden-1-one B->C Sandmeyer Reaction D 6-Bromo-2,3-dihydro- 1H-inden-5-ol C->D Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one

This procedure is adapted from a known method for the deacetylation of the corresponding acetamide.

  • Materials: N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, 6 M aqueous hydrochloric acid, 10 M aqueous sodium hydroxide.

  • Procedure:

    • A mixture of N-(6-bromo-1-oxo-indan-5-yl)acetamide (13.1 g, 48.9 mmol) and 6 M aqueous hydrochloric acid (260 ml, 1.560 mol) is stirred at 100°C for 1 hour under a nitrogen atmosphere.

    • The solution is then cooled to 0°C and the pH is adjusted to 8 with 10 M aqueous sodium hydroxide solution.

    • The precipitate formed is collected by filtration, washed with water, and dried under vacuum to afford 5-amino-6-bromo-indan-1-one.

  • Yield: 10.8 g (98%).[1]

Step 2: Synthesis of 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one (via Sandmeyer Reaction)

  • Materials: 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, sodium nitrite, sulfuric acid, water, copper(I) oxide (catalyst).

  • General Procedure (to be adapted):

    • Dissolve 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one in a mixture of sulfuric acid and water and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) sulfate and sodium bisulfite to form copper(I) oxide.

    • Slowly add the diazonium salt solution to the copper(I) oxide suspension at an elevated temperature (e.g., 50-100°C).

    • After the reaction is complete, the product can be isolated by extraction and purified by chromatography.

Step 3: Synthesis of this compound (Reduction)

The reduction of the ketone functionality can be achieved using a standard reducing agent like sodium borohydride.

  • Materials: 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one, sodium borohydride (NaBH4), methanol or ethanol.

  • General Procedure (to be adapted):

    • Dissolve 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one in methanol or ethanol at room temperature.

    • Slowly add sodium borohydride in portions, monitoring the reaction by TLC.

    • Once the reaction is complete, quench the excess NaBH4 by the slow addition of water or dilute acid.

    • The product can be isolated by extraction with an organic solvent and purified by column chromatography.

Characterization Data of Intermediates
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR Data (400 MHz, CDCl3)
5-amino-6-bromo-2,3-dihydro-1H-inden-1-oneC9H8BrNO226.07δ 7.86 (s, 1H), 6.74 (s, 1H), 4.68 (s, 2H), 2.98 (t, J = 6.0 Hz, 2H), 2.64 (t, J = 6.0 Hz, 2H)
6-bromo-2,3-dihydro-5-nitro-1H-Inden-1-oneC9H6BrNO3256.05δ 8.08 (s, 1H), 7.85 (s, 1H), 3.21 (t, J = 6.0 Hz, 2H), 2.83 (t, J = 6.0 Hz, 2H)[2]

Note: Characterization data for 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one and the final product, this compound, are not available in the reviewed literature and would need to be determined experimentally.

Alternative Synthetic Route: Direct Bromination

An alternative approach to synthesizing brominated hydroxy-indanes involves the direct bromination of a hydroxy-indane precursor. While a protocol for the direct synthesis of this compound was not found, a similar synthesis for a dimethylated analog has been reported.

Alternative_Synthesis E 3,3-dimethyl-5-hydroxy-indane F 6-bromo-3,3-dimethyl-5-hydroxy-indane E->F Bromination

Caption: Alternative synthetic approach via direct bromination.

Experimental Protocol

Synthesis of 6-bromo-3,3-dimethyl-5-hydroxy-indane

  • Materials: 3,3-dimethyl-5-hydroxy-indane, bromine, carbon tetrachloride.

  • Procedure:

    • To a solution of 162 g of 3,3-dimethyl-5-hydroxy-indane in 400 ml of carbon tetrachloride at -9° to -2° C, 128 g of bromine in 100 ml of carbon tetrachloride is added dropwise over 4.5 hours.

    • The reaction solution is left to stand overnight at room temperature.

    • The solution is then washed until neutral and dried.

    • Fractional distillation yields 139 g of 6-bromo-3,3-dimethyl-5-hydroxy-indane.

  • Boiling Point: 141.5° C/10 mm Hg.

Performance Comparison

A direct comparison of the two synthetic routes in terms of yield, purity, and reaction time for the synthesis of this compound is not possible due to the lack of a complete, documented synthesis for the primary pathway and the difference in the final product for the alternative route.

However, the primary pathway offers a more versatile approach, starting from a readily available class of precursors and allowing for the introduction of the hydroxyl group at a later stage. The alternative route, while potentially more direct, is contingent on the availability of the specific hydroxy-indane starting material.

Conclusion

The synthesis of this compound can be approached through a multi-step pathway involving deacetylation, a Sandmeyer reaction, and ketone reduction. While detailed protocols for each step on the specific target molecule require experimental optimization, the foundational procedures are well-established in organic chemistry. The characterization of the key intermediate, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, is documented. An alternative route via direct bromination has been demonstrated for a related analog, offering a different synthetic strategy.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis, for which the multi-step pathway may offer greater flexibility. Further experimental work is required to fully characterize the intermediates and the final product of the primary synthetic pathway and to quantify its overall efficiency.

References

Navigating the Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative cost-benefit analysis of potential synthetic pathways to 6-Bromo-2,3-dihydro-1H-inden-5-ol, a valuable building block in medicinal chemistry. We will explore two plausible routes starting from the commercially available 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, presenting detailed experimental protocols where available and analyzing the associated costs and potential yields.

Introduction

This compound is a substituted indanol derivative with potential applications in the synthesis of various biologically active molecules. The selection of an optimal synthetic route is a critical decision in any drug discovery and development program, directly impacting project timelines and costs. This guide aims to provide a clear comparison of two potential synthetic strategies, highlighting their respective strengths and weaknesses based on available chemical literature and reagent costs.

Synthetic Pathway Overview

Two primary synthetic pathways originating from 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one are considered in this analysis. Both routes involve the transformation of the amino group to a hydroxyl group and the reduction of the ketone functionality.

Pathway 1: The Nitro-Intermediate Route This pathway involves an initial conversion of the starting amine to a nitro group, followed by a three-step sequence of nitro group reduction, diazotization to the phenol, and finally, ketone reduction.

Pathway 2: The Direct Diazotization Route This more direct approach aims to convert the starting amine directly to the corresponding phenol via a diazotization reaction, followed by the reduction of the ketone.

The logical flow of this comparative analysis is depicted in the following diagram:

CostBenefitAnalysis cluster_start Starting Material cluster_path1 Pathway 1: Nitro-Intermediate Route cluster_path2 Pathway 2: Direct Diazotization Route cluster_end Final Product cluster_analysis Analysis Start 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one P1S1 Step 1: Nitration Start->P1S1 P2S1 Step 1: Diazotization Start->P2S1 P1S2 Step 2: Nitro Reduction P1S1->P1S2 P1S3 Step 3: Diazotization P1S2->P1S3 P1S4 Step 4: Ketone Reduction P1S3->P1S4 End This compound P1S4->End Cost Cost Analysis P1S4->Cost Benefit Benefit Analysis (Yield, Purity, Time, Safety) P1S4->Benefit P2S2 Step 2: Ketone Reduction P2S1->P2S2 P2S2->End P2S2->Cost P2S2->Benefit

Caption: A flowchart illustrating the two proposed synthetic pathways and the cost-benefit analysis.

Data Presentation: A Comparative Analysis

The following table summarizes the estimated costs and key reaction parameters for the proposed synthetic pathways. Please note that for steps where detailed experimental data is not available in the literature, the parameters are estimated based on analogous reactions.

Parameter Pathway 1: Nitro-Intermediate Route Pathway 2: Direct Diazotization Route
Starting Material 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
Step 1: Reagents Sodium Nitrite, Copper Sulfate, Sulfuric AcidSodium Nitrite, Sulfuric Acid, Water
Step 1: Yield ~47% (for nitration)Not reported, estimated 40-60%
Step 2: Reagents Tin(II) chloride dihydrate, Hydrochloric AcidSodium Borohydride or Catalytic Hydrogenation (Pd/C)
Step 2: Yield Not reported, estimated 80-95%Not reported, estimated 85-95%
Step 3: Reagents Sodium Nitrite, Sulfuric Acid, Water-
Step 3: Yield Not reported, estimated 40-60%-
Step 4: Reagents Sodium Borohydride or Catalytic Hydrogenation (Pd/C)-
Step 4: Yield Not reported, estimated 85-95%-
Overall Estimated Yield 15-25%34-57%
Number of Steps 42
Estimated Cost of Reagents per gram of product HigherLower
Reaction Time Longer (multi-step)Shorter (fewer steps)
Safety Considerations Use of diazonium salts (potentially explosive), handling of nitro compounds.Use of diazonium salts (potentially explosive).

Experimental Protocols

Pathway 1: Nitro-Intermediate Route

Step 1: Synthesis of 6-bromo-2,3-dihydro-5-nitro-1H-inden-1-one

  • Materials: 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, Sodium Nitrite (NaNO₂), Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O), Sulfuric Acid (H₂SO₄), Water, Ice.

  • Procedure:

    • A suspension of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one in an aqueous solution of sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

    • A solution of sodium nitrite in water is added dropwise to the suspension while maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then added portion-wise to a vigorously stirred solution of copper(II) sulfate and sodium nitrite in water.

    • The reaction mixture is stirred for a specified time, and the crude product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

  • Yield: Approximately 47%.[1]

Step 2: Reduction of 6-bromo-2,3-dihydro-5-nitro-1H-inden-1-one to 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one

  • Materials: 6-bromo-2,3-dihydro-5-nitro-1H-inden-1-one, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol.

  • General Procedure (based on standard nitro group reduction):

    • The nitro-indanone is dissolved in ethanol.

    • An excess of tin(II) chloride dihydrate is added, followed by the slow addition of concentrated hydrochloric acid.

    • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

    • The mixture is filtered, and the filtrate is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the amino-indanone.

  • Yield: Expected to be high (80-95%).

Step 3: Diazotization of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one to 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one

  • Materials: 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Ice.

  • General Procedure (based on standard diazotization-hydrolysis):

    • The amino-indanone is dissolved in dilute sulfuric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

    • The resulting diazonium salt solution is then slowly added to a heated aqueous solution of sulfuric acid.

    • The mixture is heated for a period to ensure complete hydrolysis of the diazonium salt.

    • After cooling, the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

  • Yield: Typically moderate (40-60%).

Step 4: Reduction of 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one to this compound

  • Materials: 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one, Sodium Borohydride (NaBH₄), Methanol or Ethanol.

  • General Procedure (based on standard ketone reduction):

    • The hydroxy-indanone is dissolved in methanol or ethanol and cooled in an ice bath.

    • Sodium borohydride is added portion-wise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched by the slow addition of water or dilute acid.

    • The product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the final product.

  • Yield: Generally high (85-95%).

Pathway 2: Direct Diazotization Route

Step 1: Synthesis of 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one

  • This step would follow the same general procedure as Step 3 in Pathway 1, starting directly from 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one.

Step 2: Reduction of 6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one to this compound

  • This step would follow the same general procedure as Step 4 in Pathway 1.

Cost-Benefit Analysis

Pathway 1: The Nitro-Intermediate Route

  • Costs: This pathway involves more synthetic steps and a greater number of reagents, including a multi-step process to introduce the nitro group and then convert it to the hydroxyl group. The cost of reagents such as copper sulfate and tin(II) chloride, along with the solvents required for multiple steps and purifications, will contribute to a higher overall cost.

  • Benefits: While longer, each step in this pathway is a well-established transformation in organic chemistry. The reported yield for the initial nitration step provides a solid starting point for yield estimation.

Pathway 2: The Direct Diazotization Route

  • Costs: This route is significantly shorter, requiring fewer reagents and purification steps, which would translate to lower material and labor costs.

  • Benefits: The primary benefit of this pathway is its conciseness, potentially leading to a higher overall yield and a shorter production time. However, the direct diazotization of an electron-rich aromatic amine can sometimes lead to side reactions and lower yields if conditions are not carefully optimized. The lack of a specific reported procedure for this transformation on this particular substrate introduces a degree of uncertainty.

Conclusion and Recommendation

Based on the available information, Pathway 2, the Direct Diazotization Route, appears to be the more cost-effective and efficient approach for the synthesis of this compound. Its two-step nature significantly reduces the complexity, time, and likely the cost of the synthesis compared to the four-step nitro-intermediate route.

However, a crucial caveat is the absence of a detailed, optimized experimental protocol for the direct diazotization of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one in the readily available literature. Therefore, initial small-scale experiments would be necessary to establish the optimal reaction conditions and determine the achievable yield for this key step.

For research and development purposes where material cost is a primary driver and a higher degree of process optimization is feasible, exploring and optimizing Pathway 2 is highly recommended. If a more established, albeit longer, route is preferred to ensure a higher probability of success without extensive optimization, Pathway 1 provides a more predictable, though likely more expensive, option.

Ultimately, the choice of synthetic pathway will depend on the specific priorities of the research or development program, balancing the trade-offs between cost, time, and the need for process optimization.

References

Assessing the Novelty of New 6-Bromo-2,3-dihydro-1H-inden-5-ol Derivatives: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel therapeutic agents are paramount in medicinal chemistry. The 6-bromo-2,3-dihydro-1H-inden-5-ol scaffold presents a promising starting point for the design of new bioactive molecules. A thorough assessment of the novelty of any new derivatives requires a rigorous comparison with existing alternatives, supported by robust experimental data. This guide provides a framework for researchers, scientists, and drug development professionals on how to structure a comprehensive comparative analysis of new this compound derivatives. While specific data on novel derivatives of this particular scaffold is not yet widely available in published literature, this guide utilizes methodologies and data presentation strategies from research on analogous heterocyclic compounds, such as indole and indazole derivatives, to establish a best-practice template for future studies.

Comparative Data Analysis

A critical component of assessing novelty is the direct comparison of quantitative data. New derivatives should be benchmarked against relevant reference compounds or existing standards. The data should be presented in a clear and concise tabular format to facilitate easy interpretation.

Table 1: Comparative Biological Activity of Hypothetical this compound Derivatives

Compound IDModification on CoreTarget/AssayIC50 (µM)Selectivity IndexCytotoxicity (CC50 in µM)
New Derivative 1 R1 = -CH3, R2 = -HKinase XDataDataData
New Derivative 2 R1 = -Cl, R2 = -HKinase XDataDataData
Reference Cmpd A N/AKinase XDataDataData
New Derivative 3 R1 = -CH3, R2 = -OCH3GPCR YDataDataData
Reference Cmpd B N/AGPCR YDataDataData

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index: A measure of the compound's selectivity for the target of interest over other targets. CC50: Half-maximal cytotoxic concentration. A higher value indicates lower general toxicity to cells.

Experimental Protocols

Detailed and reproducible experimental methodologies are essential for the validation of research findings. The following sections provide templates for key experimental protocols that would be necessary for the evaluation of new this compound derivatives.

General Procedure for Synthesis

The synthesis of novel derivatives is the foundational step. A general synthetic scheme, followed by a detailed procedure for a representative compound, should be provided. For instance, the synthesis of a new derivative could be initiated from this compound via a specific reaction, such as a Suzuki coupling to introduce a new aryl group at a specific position. The reaction conditions, purification methods (e.g., flash column chromatography), and characterization data (¹H NMR, ¹³C NMR, HRMS) for each new compound must be reported in detail.

In Vitro Antiproliferative Assay

This assay is crucial for assessing the potential anticancer activity of the synthesized compounds.

Cell Lines and Culture: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used. Cells are to be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The use of Graphviz allows for the creation of clear and standardized visualizations.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription New Derivative New Derivative New Derivative->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a new derivative.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Material: This compound Synth Synthesis of Derivatives Start->Synth Purify Purification (Chromatography) Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char Screen Primary Screening (e.g., Antiproliferative Assay) Char->Screen Dose Dose-Response Studies (IC50 Determination) Screen->Dose Select Selectivity Profiling Dose->Select Tox In Vitro Toxicity Assessment Select->Tox Data Data Analysis & Visualization Tox->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR SAR->Synth Optimization

Caption: General workflow for synthesis and evaluation of new derivatives.

Conclusion

The assessment of novelty for new this compound derivatives hinges on a systematic and comparative evaluation of their biological activity. By adhering to a structured approach that includes clear data presentation in tables, detailed and reproducible experimental protocols, and illustrative diagrams of pathways and workflows, researchers can effectively communicate the significance and potential of their newly synthesized compounds to the scientific community. This framework provides a robust template for such endeavors, promoting clarity, reproducibility, and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydro-1H-inden-5-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dihydro-1H-inden-5-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.